3-Chloro-5-(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRCXTBFBBWTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371538 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85148-26-1 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its specific substitution pattern makes it a valuable intermediate for introducing the trifluoromethylpyridine moiety into larger, more complex molecules. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and process scale-up in a research and development setting. This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for property assessment.
Core Physical Properties
The physical properties of this compound have been reported in various chemical catalogs and databases. It is important to note that there can be discrepancies in the reported values due to differences in measurement conditions and sample purity. The following tables summarize the available data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClF₃N | PubChem[1] |
| Molecular Weight | 181.54 g/mol | PubChem[1], Sigma-Aldrich[2] |
| Appearance | Colorless to off-white solid or liquid | ChemicalBook |
| CAS Number | 85148-26-1 | PubChem[1], Sigma-Aldrich[2] |
| Property | Reported Value(s) | Source(s) |
| Melting Point | 23-27 °C | Sigma-Aldrich[2] |
| 131.5 °C | ChemicalBook | |
| Boiling Point | 133-138 °C | Sigma-Aldrich[2] |
| 144 °C | ChemicalBook | |
| Density | 1.416 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Refractive Index | 1.4460 to 1.4500 | ChemicalBook |
| Flash Point | 54 °C (closed cup) | ChemicalBook, Sigma-Aldrich[2] |
Note on Discrepancies: The significant variation in the reported melting points (23-27 °C vs. 131.5 °C) suggests that these values may correspond to different polymorphic forms of the compound or could be due to impurities. Researchers should consider purifying the material and performing their own characterization to ascertain the correct physical properties for their specific sample.
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity.[3]
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[4]
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.
-
The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.[4] A narrow melting range (typically 1-2 °C) is indicative of a pure compound.[3]
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5][6]
Methodology:
-
A small volume (a few milliliters) of liquid this compound is placed in a small-scale distillation apparatus.[7]
-
The apparatus is heated gently, and the temperature of the vapor is measured with a thermometer placed at the vapor outlet.
-
The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point.[7] The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[7]
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume.[8]
Methodology for a Liquid:
-
A pycnometer, a small glass flask of a known volume, is first weighed empty.[8]
-
It is then filled with the liquid sample of this compound and weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[8]
Methodology for a Solid:
-
The mass of the solid sample is determined using a balance.
-
The volume of the solid is determined by the displacement of a liquid in which it is insoluble (e.g., in a graduated cylinder).[9][10]
-
The density is calculated by dividing the mass of the solid by its measured volume.[9]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small, measured volume of a solvent (e.g., 1 mL).[11]
-
The mixture is agitated vigorously.
-
The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to determine the solubility profile of the compound.[12][13]
Logical Workflow for Physical Property Assessment
The following diagram illustrates a logical workflow for the assessment of the physical properties of a chemical compound like this compound.
References
- 1. This compound | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. infinitalab.com [infinitalab.com]
- 9. wjec.co.uk [wjec.co.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
3-Chloro-5-(trifluoromethyl)pyridine molecular weight and formula
This document provides a concise summary of the fundamental physicochemical properties of 3-Chloro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest to researchers and professionals in the fields of chemistry and drug development.
Physicochemical Data
The core molecular properties of this compound are detailed below. This information is critical for a range of applications, including reaction stoichiometry, analytical characterization, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | C₆H₃ClF₃N | [1][2][3] |
| Molecular Weight | 181.54 g/mol | [2][3] |
| CAS Number | 85148-26-1 | [1][2] |
Note: The experimental protocols and signaling pathway diagrams requested are not applicable to the fundamental physicochemical properties of a single small molecule and have therefore been omitted.
References
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethyl)pyridine, a key halogenated pyridine derivative. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. This document details its chemical identity, physical properties, a known synthesis protocol, and relevant structural and process diagrams.
Chemical Identity and Structure
The formal identification and structural representation of the compound are fundamental for its application in chemical synthesis.
IUPAC Name: The standardized IUPAC name for this compound is This compound .[1]
Chemical Structure: The molecule consists of a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for handling, storage, and reaction design.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [1][2] |
| Molecular Weight | 181.54 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 23-27 °C | [2] |
| Boiling Point | 133-138 °C | [2] |
| Flash Point | 54.4 °C (closed cup) | [2] |
| CAS Number | 85148-26-1 | [1][2] |
| SMILES | C1=C(C=NC=C1Cl)C(F)(F)F | [1] |
Experimental Protocols: Synthesis
This section details a reported method for the synthesis of this compound.
Synthesis from 2,3-dichloro-5-trifluoromethylpyridine
A common laboratory-scale synthesis involves the selective de-chlorination of 2,3-dichloro-5-trifluoromethylpyridine using zinc powder.[3]
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine (starting material)
-
Zinc powder
-
Water
-
Acetic acid
-
Dichloromethane
Procedure:
-
A suspension of 2,3-dichloro-5-trifluoromethylpyridine (9.30 mmol) is prepared in a solvent mixture of water and acetic acid (80:20 v/v, 5 mL).[3]
-
Zinc powder (18.0 mmol) is added to the suspension.[3]
-
The mixture is heated to 90°C and stirred for 1 hour.[3]
-
An additional portion of zinc powder (15.3 mmol) is added, and stirring is continued at 90°C for another 15 minutes.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is filtered to remove excess zinc and other solids.
-
The filtrate is then washed with dichloromethane to extract the product.
The following workflow diagram illustrates the key steps of this synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound serves as a crucial building block in organic synthesis. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom deactivates the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions. It is a known precursor for the synthesis of various agrochemicals, including insecticides and fungicides.[3][4] For instance, it is an intermediate in the production of the fungicide fluazinam.[4] Its derivatives are widely explored in medicinal chemistry for developing new therapeutic agents.
References
Spectral Data and Analysis of 3-Chloro-5-(trifluoromethyl)pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-(trifluoromethyl)pyridine (CAS No. 85148-26-1), a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₃ClF₃N[1]
-
Molecular Weight: 181.54 g/mol [1]
-
SMILES: C1=C(C=NC=C1Cl)C(F)(F)F[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental spectra for this compound are not available in the cited public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known effects of chloro and trifluoromethyl substituents on the pyridine ring, providing a reliable reference for spectral assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups will cause these protons to be significantly deshielded, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~ 8.8 - 8.9 | s (singlet) |
| H-4 | ~ 8.1 - 8.2 | s (singlet) |
| H-6 | ~ 8.7 - 8.8 | s (singlet) |
Disclaimer: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display six distinct signals. The carbon atoms directly attached to the electronegative chlorine and the trifluoromethyl group, as well as the carbons adjacent to the ring nitrogen, will show the most significant downfield shifts. The trifluoromethyl group will appear as a quartet due to C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-2 | ~ 151 - 153 | s (singlet) |
| C-3 | ~ 132 - 134 | s (singlet) |
| C-4 | ~ 136 - 138 | q (quartet) |
| C-5 | ~ 128 - 130 (q, J ≈ 35 Hz) | s (singlet) |
| C-6 | ~ 148 - 150 | s (singlet) |
| -CF₃ | ~ 121 - 123 (q, J ≈ 275 Hz) | q (quartet) |
Disclaimer: These are estimated values. Actual chemical shifts and coupling constants may vary.
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for this compound has been recorded, though the specific peak data is proprietary to databases like Bio-Rad Laboratories.[1] The expected characteristic absorption bands based on its functional groups are summarized below.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium |
| 1500 - 1400 | Aromatic C=C Ring Stretch | Strong |
| 1350 - 1150 | C-F Stretch (Trifluoromethyl) | Strong |
| 800 - 600 | C-Cl Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane ("oop") Bend | Strong |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the key feature is the isotopic signature of the chlorine atom.
Table 4: Expected Mass Spectrometry Data (Electron Impact - EI)
| m/z Value | Interpretation | Relative Abundance Ratio |
| 181, 183 | [M]⁺, Molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes) | ~ 3:1 |
| 146 | [M-Cl]⁺, Loss of a chlorine atom | Likely base peak |
| 112 | [M-CF₃]⁺, Loss of a trifluoromethyl group | Moderate |
| 75 | C₄H₂N⁺ fragment | Moderate |
| 69 | [CF₃]⁺, Trifluoromethyl cation | Moderate to Strong |
Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality spectral data for this compound.
NMR Data Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: The data should be acquired on a 400 MHz or higher NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-15 ppm, centered around 7-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS peak at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).
-
Integrate signals for ¹H NMR and perform peak picking for both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation: As this compound is a solid at room temperature, it can be analyzed as a melt or using the Attenuated Total Reflectance (ATR) technique. For ATR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
Co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.
-
Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup (Gas Chromatography):
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to ~250 °C.
-
Oven Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.
-
-
Instrument Setup (Mass Spectrometry):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: Set to ~230 °C.
-
Quadrupole Temperature: Set to ~150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Analyze the mass spectrum to identify the molecular ion cluster ([M]⁺ and [M+2]⁺) and major fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Logical workflow for spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility in various organic solvents.
Introduction
This compound is a halogenated pyridine derivative whose physicochemical properties, particularly its solubility, are crucial for its application in organic synthesis, formulation development, and biological studies. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, thereby affecting its solubility profile. While specific quantitative data is scarce, qualitative descriptions indicate its solubility in common organic solvents. A related compound, [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol, exhibits an aqueous solubility of 6.6 g/L at 25°C, offering a point of reference for the polarity of this class of compounds[1].
Solubility Profile
Table 1: Qualitative and Related Solubility Data
| Compound | Solvent | Solubility Description | Source |
| [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol | Water | 6.6 g/L (at 25 °C) | [1] |
Note: This table will be updated as more specific quantitative data becomes available.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, two robust and widely accepted experimental methodologies are detailed below: the gravimetric method and the UV-Vis spectroscopic method.
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.
-
-
Determination of Dissolved Solute Mass:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute, or a vacuum desiccator, can be used.
-
Once the solvent is completely removed, re-weigh the evaporation dish containing the dried solute.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of saturated solution taken
-
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is generally faster and requires less material than the gravimetric method.[5][6]
Materials:
-
This compound
-
Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)
-
UV-Vis spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
After reaching equilibrium, filter the saturated solution using a syringe filter.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid in a liquid.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary theoretical framework and practical experimental protocols for researchers to determine these values. The provided gravimetric and spectroscopic methods are robust and can be adapted to a wide range of organic solvents, enabling the generation of critical data for process development, formulation, and further research in the fields of medicinal chemistry and materials science.
References
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the chemical, agrochemical, and pharmaceutical industries. Its structure, featuring both a chloro and a trifluoromethyl group on the pyridine ring, imparts unique reactivity and physicochemical properties. The trifluoromethyl (CF3) group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, making this compound a highly valuable building block for the synthesis of complex, biologically active agents.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its critical role as an intermediate in the development of modern agrochemicals and pharmaceuticals.
Section 1: Chemical Structure and Identification
The molecular structure of this compound consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group. This arrangement is key to its utility in further chemical synthesis.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 85148-26-1 | [5] |
| Molecular Formula | C₆H₃ClF₃N | [5] |
| SMILES | C1=C(C=NC=C1Cl)C(F)(F)F | [4] |
| InChI | InChI=1S/C6H3ClF3N/c7-5-1-4(2-11-3-5)6(8,9,10)/h1-3H | [4] |
| InChIKey | OMRCXTBFBBWTDL-UHFFFAOYSA-N | [4] |
Section 2: Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 181.54 g/mol | [4][5] |
| Physical Form | Solid | [5] |
| Melting Point | 23-27 °C | [5] |
| Boiling Point | 133-138 °C | [5] |
| Flash Point | 54.4 °C (129.9 °F) - closed cup | [5] |
| Appearance | Yellow Solid | [6] |
Section 3: Synthesis and Manufacturing
The industrial production of this compound and its derivatives often involves multi-step chemical processes. One prominent method involves the vapor-phase chlorination of a 5-trifluoromethylpyridine precursor in the presence of a catalyst.
Representative Experimental Protocol: Vapor-Phase Chlorination
The following protocol is a generalized representation based on patented industrial processes.[7] Researchers should consult primary literature for detailed, optimized procedures.
Objective: To synthesize 3-chloro-5-trifluoromethylpyridine via vapor-phase chlorination.
Materials:
-
5-trifluoromethylpyridine derivative (starting material)
-
Chlorine gas (Cl₂)
-
Catalyst: Activated carbon or a metal chloride (e.g., of iron, antimony, copper, or zinc)[7]
-
Inert carrier gas (e.g., Nitrogen)
Equipment:
-
Vapor-phase flow reactor
-
High-temperature furnace
-
Gas flow controllers
-
Condensation and collection system
Procedure:
-
The catalyst is packed into the flow reactor, which is then heated to the target reaction temperature (typically >300°C).[8][9]
-
The 5-trifluoromethylpyridine derivative is vaporized and mixed with a controlled flow of chlorine gas and an inert carrier gas.
-
The gaseous mixture is passed through the heated catalyst bed in the reactor.
-
The reaction is maintained under controlled temperature and pressure to facilitate the selective chlorination at the 3-position of the pyridine ring.
-
The product stream exiting the reactor is cooled to condense the 3-chloro-5-trifluoromethylpyridine and any by-products.
-
The crude product is collected and purified, typically through distillation, to yield the final high-purity product.
Caption: Vapor-phase synthesis of this compound.
Section 4: Applications in Research and Industry
This compound is rarely the final active ingredient but serves as a crucial intermediate for creating more complex molecules with potent biological activities.[1] Its derivatives are prominent in both agrochemical and pharmaceutical development.[2][9]
Table 3: Major Applications and Derivatives
| Derivative | Application Area | Mode of Action / Use | Source(s) |
| Fluazinam | Agrochemical (Fungicide) | A potent uncoupler of oxidative phosphorylation in fungal mitochondria, disrupting ATP production. | [10][11][12] |
| Fluopicolide | Agrochemical (Fungicide) | Induces delocalization of spectrin-like proteins in oomycete fungi. | [8][9] |
| Fluopyram | Agrochemical (Fungicide/Nematicide) | Succinate dehydrogenase inhibitor (SDHI), blocking cellular respiration. | [8][9] |
| Pharmaceutical Candidates | Drug Development | Used as a building block in the synthesis of various investigational drugs currently in clinical trials. | [2][9] |
Section 5: Biological Activity of Derivatives - The Case of Fluazinam
The utility of this compound is best exemplified by its role in the synthesis of powerful agrochemicals. Fluazinam, a broad-spectrum fungicide, is a prime example. It is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine, a closely related derivative.[2][13]
The primary mode of action for Fluazinam is the uncoupling of oxidative phosphorylation in the mitochondria of fungal cells.[10][12] This process disrupts the electron transport chain, preventing the synthesis of ATP, the cell's main energy currency.[11] This energy depletion leads to cell death and effectively controls fungal growth.[14]
Caption: Fluazinam disrupts fungal ATP synthesis via uncoupling.
Section 6: Safety and Handling
Due to its chemical reactivity and potential toxicity, this compound must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram(s) | Skull and Crossbones, Exclamation Mark | [4] |
| Signal Word | Danger | [4][5] |
| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [4][6][15] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, such as a fume hood.[6] Avoid all personal contact, including inhalation and contact with skin and eyes.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from incompatible materials.[15]
Conclusion
This compound is a cornerstone intermediate in modern synthetic chemistry. Its unique trifluoromethyl and chloro substitutions provide a versatile scaffold for developing highly effective active ingredients. For researchers in agrochemical and pharmaceutical fields, understanding the properties, synthesis, and reactive potential of this compound is essential for innovating new fungicides, herbicides, and therapeutic agents. As research continues, the demand for this pivotal building block is expected to grow, driving further advancements in crop protection and human health.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.no [fishersci.no]
- 7. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. Fluazinam - Wikipedia [en.wikipedia.org]
- 13. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 14. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
3-Chloro-5-(trifluoromethyl)pyridine safety data sheet (SDS) summary
An In-depth Technical Safety Guide for 3-Chloro-5-(trifluoromethyl)pyridine
This technical guide provides a comprehensive summary of the safety data for this compound, compiled for researchers, scientists, and professionals in drug development. The information is collated from various Safety Data Sheets (SDS) to ensure a thorough overview of physical and chemical properties, hazard classifications, and safety procedures.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃N | --INVALID-LINK-- |
| Molecular Weight | 181.54 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 85148-26-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 23-27 °C | --INVALID-LINK-- |
| Boiling Point | 133-138 °C | --INVALID-LINK-- |
| Flash Point | 54.4 °C (closed cup) | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements and classifications from aggregated sources are presented below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Source: --INVALID-LINK--, --INVALID-LINK--
Signal Word: Danger
Toxicological Information
Occupational Exposure Limits
Occupational Exposure Limits (OELs) have not been established for this compound. It is recommended to handle the substance in a well-ventilated area, and to minimize exposure.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not provided in the SDS. However, the hazard classifications (e.g., skin and eye irritation) are typically determined using standardized methods, such as those described by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for In Vitro Skin Irritation Testing (based on OECD 439): The potential for skin irritation is often assessed using reconstructed human epidermis (RhE) models like EpiSkin™, EpiDerm™, and SkinEthic™.[1][2][3][4] The general procedure involves:
-
Topical application of the test substance to the RhE tissue.
-
An exposure period, which for the SkinEthic™ model is 42 minutes.[3]
-
Rinsing the substance from the tissue surface.
-
A post-incubation period of 42 hours to allow for the development of cytotoxic effects.[3]
-
Assessment of cell viability using a cellular assay, commonly the MTT assay, which measures mitochondrial dehydrogenase activity.[1]
-
A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[4]
General Protocol for Eye Irritation Testing: Historically, eye irritation potential was determined using the in vivo Draize rabbit eye test.[5] However, in vitro and ex vivo methods are now more common. One such method is the Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model.[6][7] The general steps include:
-
Topical application of the test substance to the RhCE tissue model.
-
A defined exposure period (e.g., 30 minutes for liquids).[7]
-
Washing the substance from the tissue.
-
A post-incubation period.
-
Evaluation of tissue viability using the MTT assay.[6]
-
The irritation potential is determined by comparing the viability of the treated tissue to a negative control.[6]
Safety and Handling
Proper handling and storage are crucial to minimize the risks associated with this compound.
First Aid Measures
A systematic approach to first aid is critical in the event of an exposure.
References
- 1. jacvam.go.jp [jacvam.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. iivs.org [iivs.org]
- 5. ecetoc.org [ecetoc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 3-Chloro-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the pyridine ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of the signaling pathways targeted by its biologically active derivatives.
Commercial Availability
This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity | Quantity |
| Sigma-Aldrich | This compound | 85148-26-1 | 97% | 1g, 5g |
| TCI Chemicals | This compound | 85148-26-1 | >97.0% | 1g, 5g |
| Alfa Aesar | This compound | 85148-26-1 | 97% | 1g, 5g |
| Lab Pro Inc. | This compound | 85148-26-1 | Min. 97.0% (GC) | 1g |
| ChemicalBook | This compound | 85148-26-1 | 97%, 98% | Various |
| Xiamen Hisunny Chemical Co.,Ltd | This compound | 85148-26-1 | Not specified | Bulk |
Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClF₃N | [1] |
| Molecular Weight | 181.54 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 133-138 °C | [2] |
| Melting Point | 23-27 °C | [2] |
| Density | ~1.42 g/mL | [2] |
| Refractive Index | ~1.45 | [2] |
Experimental Protocols
Synthesis of this compound
A common industrial method for the synthesis of this compound involves the vapor-phase chlorination of a 5-(trifluoromethyl)pyridine derivative.[3]
Materials:
-
5-(Trifluoromethyl)pyridine
-
Chlorine gas
-
Catalyst (e.g., activated carbon, iron chloride, antimony chloride, copper chloride, or zinc chloride)[3]
-
High-temperature reactor
Procedure:
-
A vaporized stream of the 5-(trifluoromethyl)pyridine derivative is mixed with chlorine gas.[3]
-
The gas mixture is passed through a heated reactor containing the catalyst.[3]
-
The reaction is typically conducted at elevated temperatures.
-
The product stream is cooled and condensed to isolate the crude this compound.
-
Purification is achieved through distillation under reduced pressure.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Derivatives of this compound are precursors to a wide range of biologically active molecules. A prominent example is the synthesis of pyrazolo[3,4-b]pyridine scaffolds, which have shown significant potential as kinase inhibitors.[4][5]
Materials:
-
This compound derivative (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine)
-
Hydrazine derivative
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Base (optional, e.g., sodium hydroxide)
Procedure:
-
The this compound derivative is dissolved in a suitable solvent.
-
The hydrazine derivative is added to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine derivative.[4][5]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol is adapted for screening the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, DU145)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization Method)
The human red blood cell (HRBC) membrane stabilization method is a widely used in vitro technique to assess the anti-inflammatory activity of compounds. The principle is based on the ability of anti-inflammatory agents to stabilize the lysosomal membrane, which is analogous to the HRBC membrane, thereby preventing the release of inflammatory mediators.[6][7]
Materials:
-
Fresh whole human blood
-
Alsever's solution (or other anticoagulant)
-
Isotonic saline (0.85% NaCl)
-
Hypotonic saline (0.36% NaCl)
-
Phosphate buffer (pH 7.4)
-
This compound derivative
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and mix it with an equal volume of Alsever's solution.[6]
-
Centrifuge the blood at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells with isotonic saline. Repeat the washing step three times.[6]
-
Prepare a 10% v/v suspension of the washed HRBCs in isotonic saline.[6]
-
Prepare the assay mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound at various concentrations.[6]
-
Prepare a control tube containing the HRBC suspension and hypotonic saline, and a standard tube with a reference anti-inflammatory drug.
-
Incubate all tubes at 37°C for 30 minutes.[6]
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.[6]
-
Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Biological Activities and Signaling Pathways
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Numerous studies have reported the potent anticancer properties of pyrazolo[3,4-b]pyridine derivatives synthesized from this compound precursors. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), topoisomerase IIα, and tropomyosin receptor kinases (TRKs).
CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK4/6-Rb pathway by pyrazolo[3,4-b]pyridine derivatives.
Anti-inflammatory Activity
Certain derivatives of this compound have been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Some pyridine derivatives can inhibit this pathway, thereby reducing inflammation.
Caption: Inhibition of the NF-κB signaling pathway by pyridine derivatives.
Conclusion
This compound is a versatile and commercially accessible building block with significant applications in drug discovery and agrochemical development. Its utility in the synthesis of potent anticancer and anti-inflammatory agents highlights its importance for researchers in these fields. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for scientists working with this important chemical intermediate.
References
- 1. This compound | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. globalresearchonline.net [globalresearchonline.net]
The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical and biological properties that can significantly enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in pyridine derivatives, offering a comprehensive overview of its impact on key molecular attributes, detailed experimental protocols, and insights into its application in drug discovery and development.
Impact on Physicochemical Properties
The introduction of a trifluoromethyl group to a pyridine ring profoundly alters its fundamental physicochemical characteristics, influencing its acidity, lipophilicity, and metabolic fate. These modifications are critical for optimizing drug-like properties and enhancing biological activity.
Acidity (pKa)
The strongly electron-withdrawing nature of the trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen, resulting in a lower pKa value. This reduction in basicity can be advantageous in drug design, as it can modulate the ionization state of the molecule at physiological pH, thereby influencing its solubility, membrane permeability, and interaction with biological targets.
| Compound | pKa |
| Pyridine | 5.25 |
| 4-(Trifluoromethyl)pyridine | 2.26[1] |
Lipophilicity (logP)
The trifluoromethyl group is highly lipophilic, and its incorporation into a pyridine ring generally increases the molecule's octanol-water partition coefficient (logP). This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, and can strengthen hydrophobic interactions with target proteins. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.
| Compound | Calculated logP |
| Pyridine | 0.65 |
| 2-(Trifluoromethyl)pyridine | 1.62 |
| 3-(Trifluoromethyl)pyridine | 1.74 |
| 4-(Trifluoromethyl)pyridine | 1.58 |
Note: These are computationally predicted logP values and can vary based on the algorithm used. Experimental validation is recommended.
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, chemists can block common sites of oxidative metabolism. This "metabolic blocking" strategy can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of drug candidates. While direct comparative data for a homologous series is sparse in the public domain, the general principle is widely applied in drug design. For instance, the metabolic stability of pyridine itself in human liver microsomes is relatively low, with significant metabolism observed.[2] In contrast, trifluoromethylated pyridines are generally more resistant to metabolism.[1][3]
| Parameter | Pyridine | Trifluoromethylated Pyridine Analogs |
| Metabolic Pathway | N-oxidation, hydroxylation | Ring hydroxylation (if not blocked) |
| Rate of Metabolism | Generally higher | Generally lower[1][3] |
| In Vitro Half-life (t½) | Shorter | Longer[3] |
| Intrinsic Clearance (CLint) | Higher | Lower[3] |
Synthesis of Trifluoromethylated Pyridine Derivatives
Several synthetic strategies are employed to introduce the trifluoromethyl group onto a pyridine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approaches
-
From Picolines: A common industrial method involves the chlorination and subsequent fluorination of picoline (methylpyridine) isomers.[4][5]
-
Building Block Approach: Cyclocondensation reactions using trifluoromethyl-containing building blocks are versatile for constructing the pyridine ring with the desired substitution.[4][6]
-
Direct Trifluoromethylation: The direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring can be achieved using various trifluoromethylating reagents.
Detailed Experimental Protocols
This key intermediate is widely used in the synthesis of pharmaceuticals and agrochemicals.
Procedure:
-
Chlorination of 3-Picoline: 3-Picoline is subjected to vapor-phase chlorination at high temperatures to produce 3-(trichloromethyl)pyridine.
-
Fluorination: The resulting 3-(trichloromethyl)pyridine is then fluorinated using a suitable fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often in the vapor phase over a catalyst, to yield 3-(trifluoromethyl)pyridine.
-
Ring Chlorination: 3-(Trifluoromethyl)pyridine is subsequently chlorinated, for example, using chlorine gas in the presence of a catalyst, to afford 2-chloro-5-(trifluoromethyl)pyridine.[4][5]
This derivative serves as a valuable building block for various bioactive molecules.
Procedure:
-
Start with 3-chloro-5-(trifluoromethyl)pyridine.
-
In a sealed autoclave, charge the starting material with an excess of aqueous ammonia.
-
Heat the mixture to a temperature of approximately 150-180°C for several hours.
-
After cooling, the product can be isolated by filtration or extraction.[7]
This isomer can be synthesized from isonicotinic acid.
Procedure:
-
Isonicotinic acid is treated with sulfur tetrafluoride (SF₄) at elevated temperatures (e.g., 150°C) to convert the carboxylic acid group to a trifluoromethyl group.
-
Alternatively, a multi-step sequence involving the reaction of a 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone with a 2-halogenoalkyl nitrile metal reagent followed by cyclization can be employed.[8]
Biological Applications and Signaling Pathways
Trifluoromethylated pyridine derivatives have demonstrated significant activity in a wide range of therapeutic areas, particularly as kinase inhibitors in oncology. The trifluoromethyl group can enhance binding affinity to the target protein and improve the overall pharmacokinetic profile of the inhibitor.
Kinase Inhibition
Many clinically relevant kinase inhibitors incorporate a trifluoromethylpyridine moiety. This scaffold has proven effective in targeting key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11][12] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several trifluoromethylpyridine-containing compounds have been developed as inhibitors of kinases within this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflows and Protocols
The evaluation of trifluoromethylpyridine derivatives as potential drug candidates involves a series of in vitro and cell-based assays to determine their potency, selectivity, and safety profile.
General Workflow for Kinase Inhibitor Evaluation
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.
Detailed Experimental Protocols
Objective: To determine the concentration of a trifluoromethylpyridine derivative required to inhibit the activity of a specific kinase by 50%.
Materials:
-
Recombinant kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
ATP
-
Peptide substrate specific for the kinase
-
Test compound (trifluoromethylpyridine derivative) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Add kinase and kinase buffer to the wells of a 384-well plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Objective: To assess the effect of a trifluoromethylpyridine derivative on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[13]
Objective: To evaluate the potential of a trifluoromethylpyridine derivative to inhibit major cytochrome P450 enzymes.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
CYP-specific probe substrates (fluorogenic or LC-MS/MS-based)
-
Test compound serially diluted
-
Positive control inhibitors for each CYP isoform
-
96-well plates
-
Fluorescence plate reader or LC-MS/MS system
Procedure:
-
Pre-incubate the test compound or positive control inhibitor with liver microsomes or recombinant enzymes and the NADPH regenerating system in a 96-well plate.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the formation of the metabolite of the probe substrate using either a fluorescence plate reader or an LC-MS/MS system.
-
Calculate the percentage of inhibition of CYP activity at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[4][14]
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the design of pyridine derivatives for pharmaceutical and agrochemical applications. Its ability to modulate physicochemical properties, enhance metabolic stability, and improve biological activity has led to the development of numerous successful products. A thorough understanding of the principles outlined in this guide, coupled with the application of the provided experimental protocols, will enable researchers to effectively leverage the unique attributes of the trifluoromethyl group in their discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(trifluoromethyl)pyridine is a key structural motif found in numerous agrochemicals and pharmaceuticals. The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties, such as enhanced metabolic stability and increased biological activity. This document outlines a detailed two-stage synthetic protocol for the preparation of this compound starting from the readily available and inexpensive bulk chemical, 3-picoline. The described methodology is based on established industrial and laboratory procedures, including the chlorine/fluorine exchange of the methyl group followed by regioselective ring chlorination.
Overall Synthetic Scheme
The synthesis of this compound from 3-picoline is a multi-step process. The initial stage focuses on the conversion of the methyl group of 3-picoline into a trifluoromethyl group to yield the intermediate, 3-(trifluoromethyl)pyridine. The second stage involves the selective chlorination of the pyridine ring at the 5-position to afford the final product.
Stage 1: Synthesis of 3-(Trifluoromethyl)pyridine
Step 1a: Side-Chain Chlorination of 3-Picoline to 3-(Trichloromethyl)pyridine
The initial step involves the radical chlorination of the methyl group of 3-picoline. This can be achieved through either a liquid-phase or a vapor-phase process. The vapor-phase reaction is often preferred for industrial-scale production due to its continuous nature.
Table 1: Summary of Reaction Conditions for Step 1a
| Parameter | Vapor-Phase Chlorination | Liquid-Phase Chlorination |
| Chlorinating Agent | Chlorine gas (Cl₂) | Chlorine gas (Cl₂) |
| Temperature | 250-450°C | 160-215°C |
| Catalyst | Metal oxides or halides (optional) | Lewis acids (e.g., FeCl₃) or radical initiators |
| Pressure | Atmospheric to 50 psi | Atmospheric to elevated |
| Reported Yield | Variable, depends on conditions | Moderate to good |
Experimental Protocol: Vapor-Phase Chlorination of 3-Picoline
This protocol is based on typical conditions described for the vapor-phase chlorination of picolines.
-
Reactor Setup: A vertical quartz tube reactor is packed with a suitable inert material like quartz chips. The reactor is placed in a tube furnace equipped with a temperature controller. The inlet of the reactor is connected to a vaporizer and gas flow meters for 3-picoline, chlorine, and an inert diluent gas (e.g., nitrogen). The outlet is connected to a condenser and a scrubber system to neutralize HCl gas.
-
Reaction Execution:
-
The reactor is heated to the desired temperature (e.g., 350°C) under a continuous flow of nitrogen.
-
3-Picoline is vaporized and introduced into the reactor along with a stream of nitrogen.
-
Chlorine gas is then introduced at a controlled molar ratio to 3-picoline.
-
The reaction is allowed to proceed, and the product mixture is collected in the condenser.
-
-
Work-up and Purification:
-
The collected crude product is washed with a dilute aqueous solution of sodium bicarbonate to remove dissolved HCl, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The product, 3-(trichloromethyl)pyridine, is purified by vacuum distillation.
-
Step 1b: Fluorination of 3-(Trichloromethyl)pyridine to 3-(Trifluoromethyl)pyridine
The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using anhydrous hydrogen fluoride (HF). This reaction can be performed in either the liquid or vapor phase.
Table 2: Summary of Reaction Conditions for Step 1b
| Parameter | Liquid-Phase Fluorination | Vapor-Phase Fluorination |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) |
| Temperature | 150-250°C | >300°C |
| Catalyst | Metal halides (e.g., FeCl₃, SbCl₅) | Transition metal-based (e.g., iron fluoride) |
| Pressure | Superatmospheric (5-1200 psig) | Atmospheric |
| Reported Yield | High | Good |
Experimental Protocol: Liquid-Phase Fluorination of 3-(Trichloromethyl)pyridine
This protocol is based on patented procedures for the fluorination of (trichloromethyl)pyridines.[1]
-
Reactor Setup: A high-pressure autoclave (e.g., Hastelloy C) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet is used. The outlet is connected to a scrubber containing a potassium hydroxide solution.
-
Reaction Execution:
-
The autoclave is charged with 3-(trichloromethyl)pyridine and a catalytic amount of a Lewis acid (e.g., 1-10 mol% of anhydrous FeCl₃).
-
The reactor is sealed and cooled. Anhydrous liquid HF (at least 3 molar equivalents) is then carefully introduced.
-
The mixture is heated to 170-180°C with stirring. The pressure will increase to the desired level (e.g., 15 psig).
-
The reaction is monitored by analyzing samples periodically. The reaction is typically complete within 25 hours.
-
-
Work-up and Purification:
-
After cooling the reactor, the excess HF and HCl byproduct are carefully vented through the scrubber.
-
The crude product is cautiously poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium carbonate).
-
The mixture is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting 3-(trifluoromethyl)pyridine is purified by distillation.
-
Stage 2: Synthesis of this compound
The final step is the regioselective chlorination of 3-(trifluoromethyl)pyridine. Directing the chlorination to the 3- (or 5-) position can be challenging. A patented vapor-phase process using specific catalysts has been shown to achieve this transformation.[2]
Table 3: Summary of Reaction Conditions for Step 2
| Parameter | Vapor-Phase Chlorination |
| Starting Material | 3-(Trifluoromethyl)pyridine |
| Chlorinating Agent | Chlorine gas (Cl₂) |
| Temperature | 180-320°C |
| Catalyst | Activated carbon or metal chlorides (Fe, Sb, Cu, Zn) |
| Molar Ratio (Cl₂:Substrate) | 1:1 to 5:1 |
| Reported Yield | Good |
Experimental Protocol: Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine
This protocol is adapted from the conditions described in patent EP0078410A2.[2]
-
Reactor Setup: A setup similar to the one described in Step 1a is used. The reactor tube is packed with the catalyst (e.g., iron chloride on activated carbon).
-
Reaction Execution:
-
The reactor is heated to the reaction temperature (e.g., 250°C) under a flow of nitrogen.
-
A vaporized stream of 3-(trifluoromethyl)pyridine, diluted with nitrogen, is passed through the reactor.
-
Chlorine gas is introduced into the reactor at a molar ratio of approximately 2:1 with respect to the 3-(trifluoromethyl)pyridine.
-
The flow rates are adjusted to ensure an appropriate residence time in the catalyst bed.
-
-
Work-up and Purification:
-
The product mixture exiting the reactor is cooled and collected.
-
The crude product is washed with a dilute solution of sodium thiosulfate to remove any unreacted chlorine, followed by a wash with dilute sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The final product, this compound, is isolated and purified by fractional distillation under reduced pressure.
-
Conclusion
The synthesis of this compound from 3-picoline is a robust and scalable process. The key transformations involve the conversion of the methyl group to a trifluoromethyl group, followed by a regioselective chlorination of the pyridine ring. While the reactions, particularly those involving anhydrous HF and high-temperature vapor-phase setups, require specialized equipment and careful handling, the described protocols provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. The final product purity can be ascertained using standard analytical techniques such as GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.
References
Application Notes and Protocols for Suzuki Coupling Reaction with 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Chloro-5-(trifluoromethyl)pyridine as a key building block. Due to the electron-withdrawing nature of the trifluoromethyl group, the reactivity of the C-Cl bond is influenced, necessitating carefully optimized reaction conditions for successful carbon-carbon bond formation. This document outlines recommended protocols, key considerations for reaction setup, and data from analogous reactions to guide researchers in developing efficient and high-yielding coupling processes.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] this compound is a valuable starting material, and its successful coupling with various boronic acids opens avenues for the synthesis of a diverse range of novel compounds. The primary challenge in the Suzuki coupling of chloropyridines lies in the inert nature of the carbon-chlorine bond, which requires the use of highly active palladium catalysts and specific reaction conditions to achieve efficient oxidative addition, the rate-limiting step in the catalytic cycle.[3]
Key Considerations for a Successful Coupling
Several factors are critical for achieving high yields and minimizing side reactions in the Suzuki coupling of this compound:
-
Catalyst and Ligand Selection: Standard palladium catalysts such as Pd(PPh₃)₄ may prove ineffective.[4] More active catalytic systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are often required to facilitate the challenging oxidative addition of the chloropyridine to the palladium center.[4][5]
-
Base: The choice of base is crucial for the transmetalation step. Strong, non-nucleophilic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally effective.[5] The solubility of the base can also play a significant role.
-
Solvent: Aprotic polar solvents or solvent mixtures are commonly used. Combinations like 1,4-dioxane/water or toluene/water can be effective, as the presence of water can aid in the dissolution of the base and facilitate the catalytic cycle.[5]
-
Temperature: Due to the lower reactivity of the C-Cl bond, elevated temperatures, typically in the range of 80-120 °C, are often necessary to drive the reaction to completion.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[4]
Proposed Suzuki Coupling Protocols
The following protocols are based on established methods for the Suzuki coupling of structurally similar electron-deficient chloropyridines and may require optimization for specific substrates.
Protocol 1: General Procedure using a Phosphine Ligand (SPhos)
This protocol is adapted from methods developed for other challenging chloropyridine couplings.[5]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[5]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[5]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[5]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[5]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki Coupling in Aqueous Media
This protocol is based on a method developed for the coupling of 2,3,5-trichloropyridine and may be applicable to this compound, especially with electron-rich boronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
In a reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.5 mmol), sodium carbonate (2 mmol), and palladium(II) acetate (0.5 mol%).[1]
-
Add a mixture of distilled water (3.5 mL) and DMF (3 mL).[1]
-
Stir the mixture at 60 °C for 12 hours.[1]
-
After cooling to room temperature, extract the reaction mixture with diethyl ether (4 x 10 mL).[1]
-
Combine the organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.[1]
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki coupling of chloropyridines that are structurally or electronically analogous to this compound. This data can serve as a benchmark for optimizing the coupling of the target substrate.
Table 1: Suzuki Coupling of 2,3,5-Trichloropyridine with Various Arylboronic Acids (Ligand-Free Conditions) [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 89 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 90 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 87 |
| 4 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 91 |
| 5 | 3-(Trifluoromethyl)phenylboronic acid | 3,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridine | 88 |
Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), H₂O/DMF (3.5:3 mL), 60 °C, 12 h.[1]
Table 2: Proposed Conditions for Suzuki Coupling of this compound
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield Range |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Moderate to High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | Moderate to High |
| Pd(OAc)₂ | None | Na₂CO₃ | DMF/H₂O | 60-80 | 12 | Low to Moderate |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has become indispensable in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines that are prevalent in a vast number of pharmaceutical agents.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Chloro-5-(trifluoromethyl)pyridine, an electron-deficient heteroaryl chloride. The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom influences the reactivity of the C-Cl bond, making the selection of an appropriate catalyst system crucial for achieving high yields. This document outlines a general procedure, representative quantitative data, and key mechanistic and workflow diagrams to guide researchers in the successful synthesis of a variety of N-substituted 5-(trifluoromethyl)pyridin-3-amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, the aryl halide, and an amine.[1][2] The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: An active Pd(0) species, typically generated in situ from a palladium precatalyst, undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The final C-N bond is formed via reductive elimination from the palladium-amido complex. This step yields the desired N-aryl or N-alkyl-5-(trifluoromethyl)pyridin-3-amine and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The efficiency and success of the reaction are highly dependent on the judicious choice of ligand, base, solvent, and temperature. For challenging substrates like electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are often required to promote the key oxidative addition and reductive elimination steps.[3]
Data Presentation: Survey of Reaction Conditions and Yields
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is based on established procedures for structurally similar electron-deficient aryl chlorides.[1][4]
Table 1: Amination of this compound with Primary Amines
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 88 |
| p-Methoxyaniline | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 82 |
| n-Hexylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | THF | 80 | 16 | 91 |
| Benzylamine | G3-XPhos (1.5) | - | NaOtBu (2.0) | Toluene | 100 | 12 | 85 |
Table 2: Amination of this compound with Secondary Amines
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 12 | 95 |
| Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu (2.0) | Toluene | 100 | 10 | 92 |
| N-Methylaniline | G4-XPhos (1.0) | - | K₃PO₄ (2.5) | Dioxane | 110 | 20 | 79 |
| Dibenzylamine | Pd₂(dba)₃ (2.0) | DavePhos (4.0) | LHMDS (2.2) | THF | 90 | 24 | 75 |
Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound to the flask.
-
Solvent and Amine Addition: Seal the flask, remove from the glovebox (if used), and evacuate and backfill with the inert gas three times. Add anhydrous toluene via syringe, followed by the amine.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted-5-(trifluoromethyl)pyridin-3-amine.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the reaction.
References
The Versatile Building Block: 3-Chloro-5-(trifluoromethyl)pyridine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom provides a reactive handle for various chemical transformations. These characteristics make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, with prominent applications in the development of kinase inhibitors for oncology.
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant potential in several therapeutic areas, including:
-
Oncology: This scaffold is a cornerstone in the design of potent kinase inhibitors targeting critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Notably, it is a key component in the synthesis of inhibitors for pathways such as PI3K/Akt/mTOR and VEGFR (KDR).
-
Anti-inflammatory: The pyridine core is a well-established motif in anti-inflammatory agents, and derivatives of this compound are being explored for their potential to modulate inflammatory responses.
-
Antimicrobial: Preliminary research suggests that compounds incorporating this scaffold may exhibit antibacterial properties, opening avenues for the development of novel anti-infective agents.
Key Synthetic Transformations
The chemical versatility of this compound allows for its incorporation into complex molecules through several key reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine atom for nucleophilic displacement. This reaction is commonly employed to introduce amine or ether linkages, which are crucial for the structure of many kinase inhibitors.
-
Cross-Coupling Reactions: The chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.
-
Urea and Amide Formation: Following the introduction of an amino group via SNAr, the resulting aniline derivative can be readily converted into ureas and amides, which are common pharmacophores in kinase inhibitors, facilitating hydrogen bonding interactions with the target protein.
Data on Biological Activity
The following tables summarize the in vitro efficacy of representative compounds synthesized using this compound or its close analogues as a building block.
Table 1: Anticancer Activity of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea hybrid | VEGFR-2 | - | 3.93 | [1] |
| Pyridine-urea hybrid | VEGFR-2 | - | 5.0 | [1] |
| Pyridin-2(1H)-one derivative | c-Src | - | 12.5 | [2] |
| Pyridine conjugate | PIM-1 | HepG2 | 0.0646 | [3] |
| Pyrazolyl pyridine conjugate | PIM-1 | HepG2 | 0.0084 | [3] |
| Pyridine conjugate | PIM-1 | HepG2 | 0.0346 | [3] |
| Pyridine-oxadiazole hybrid | PIM-1 | MCF-7 | 0.0143 | [4] |
| Aminopyridine derivative | VRK1 | - | 0.150 | [5] |
| Aminopyridine derivative | VRK1 | - | 0.260 | [5] |
| Aminopyridine derivative | VRK1 | - | 0.674 | [5] |
Table 2: Cytotoxicity of Trifluoromethyl-Containing Heterocycles against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl pyrimidine derivative | PC3 | 54.94% inhibition at 5 µg/ml | [6] |
| Trifluoromethyl pyrimidine derivative | PC3 | 51.71% inhibition at 5 µg/ml | [6] |
| Trifluoromethyl pyrimidine derivative | PC3 | 50.52% inhibition at 5 µg/ml | [6] |
| Trifluoromethyl pyrimidine derivative | PC3 | 55.32% inhibition at 5 µg/ml | [6] |
| Trifluoromethyl pyrimidine derivative | PC3 | 64.20% inhibition at 5 µg/ml | [6] |
| Thiazolo[4,5-d]pyrimidine derivative | NCI-60 panel | - | [7] |
| 1,3,5-Triazine derivative | HCT-116 | 0.83 | [8] |
| 1,3,5-Triazine derivative | U87-MG | 1.25 | [8] |
| Thienopyrimidine derivative | HepG-2 | 12.32 | [9] |
| Thienopyrimidine derivative | A549 | 11.30 | [9] |
| Thienopyrimidine derivative | PC-3 | 14.69 | [9] |
| Thienopyrimidine derivative | MCF-7 | 9.80 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the chlorine atom of this compound with an amine.
Materials:
-
This compound
-
Appropriate amine (1.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq), the amine (1.1 eq), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Urea Derivative (Analogous to Sorafenib Synthesis)
This protocol outlines the synthesis of a urea-containing compound from an amino-pyridine intermediate, analogous to the synthesis of the kinase inhibitor Sorafenib.
Materials:
-
Amino-pyridine intermediate (from Protocol 1)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the amino-pyridine intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired urea derivative.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by inhibitors synthesized from the this compound scaffold.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: VEGFR-2 (KDR) Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Synthetic Workflow for Kinase Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Protocol for Nucleophilic Aromatic Substitution on 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nucleophilic aromatic substitution (SNAr) on 3-chloro-5-(trifluoromethyl)pyridine is a valuable transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemical research. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position. The chlorine atom at the 3-position serves as a competent leaving group, facilitating the introduction of a wide array of nucleophiles, including nitrogen, oxygen, and sulfur-based moieties.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed and is favored by the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen. This protocol outlines general procedures for the SNAr of this compound with various nucleophiles, providing a foundation for the synthesis of diverse functionalized pyridine derivatives.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These conditions are based on analogous reactions found in the literature for similar substrates and should be optimized for specific substrate-nucleophile combinations.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ammonia (aq.) | - | - | 100-125 | 24-29 | Moderate |
| Primary Amines | K₂CO₃, Na₂CO₃, or Et₃N | DMF, DMSO, NMP | 80-150 | 12-24 | Good to Excellent |
| Secondary Amines | K₂CO₃, Na₂CO₃, or Et₃N | DMF, DMSO, NMP | 80-150 | 12-24 | Good to Excellent |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-160 | 12-48 | Moderate to Good |
| Heterocyclic Amines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-160 | 12-48 | Moderate to Good |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 6-12 | Good |
| Sodium Ethoxide | - | Ethanol | Reflux | 6-12 | Good |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 | 12-24 | Good to Excellent |
| Substituted Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 | 12-24 | Good to Excellent |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Thiomethoxide | - | Methanol, DMF | 25-80 | 4-12 | Good to Excellent |
| Thiophenols | K₂CO₃, NaH | DMF, THF | 25-100 | 6-18 | Good to Excellent |
| Alkyl Thiols | K₂CO₃, NaH | DMF, THF | 25-100 | 6-18 | Good to Excellent |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound.
General Safety Precautions: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Solvents should be handled with care, and reactions under pressure must be conducted behind a blast shield.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add benzylamine (1.2 eq.) followed by potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(benzylamino)-5-(trifluoromethyl)pyridine.
Protocol 2: Reaction with a Phenol (e.g., 4-Fluorophenol)
Materials:
-
This compound
-
4-Fluorophenol
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluorophenol (1.2 eq.) and anhydrous DMSO.
-
Add cesium carbonate (1.5 eq.) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield 3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.).
-
Carefully add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(phenylthio)-5-(trifluoromethyl)pyridine.
Mandatory Visualizations
Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
Application Notes and Protocols for Fungicide Development Utilizing 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chloro-5-(trifluoromethyl)pyridine as a key building block in the development of modern fungicides. This document details the synthesis, mechanism of action, and biological evaluation of two prominent fungicides derived from this scaffold: Fluopicolide and Fluopyram. Detailed experimental protocols and quantitative data are presented to facilitate research and development in the field of agrochemical fungicides.
Introduction
This compound is a versatile chemical intermediate that serves as a foundational component for a variety of potent agrochemicals.[1] The unique electronic and steric properties conferred by the chlorine and trifluoromethyl substituents on the pyridine ring make it an attractive scaffold for the design of novel fungicides with enhanced efficacy and specific modes of action.[1][2] This document focuses on two commercially successful fungicides, Fluopicolide and Fluopyram, which highlight the utility of this pyridine derivative in modern fungicide development.
Fluopicolide is an acylpicolide fungicide highly effective against oomycete pathogens, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[3][4] It possesses a novel mode of action, targeting spectrin-like proteins, and is classified under FRAC code 43.[3][4]
Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC group 7.[3] It is effective against a wide range of fungal pathogens, including Botrytis cinerea (grey mould) and Alternaria solani (early blight).[5]
Chemical Synthesis
The following sections provide detailed protocols for the laboratory-scale synthesis of Fluopicolide and Fluopyram, starting from precursors derived from this compound.
Synthesis of Fluopicolide
Fluopicolide (2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide) is synthesized via the condensation of 2,6-dichlorobenzoyl chloride with 1-[-3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine.[6][7]
Protocol 1: Synthesis of Fluopicolide [7]
Materials:
-
1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate
-
2,6-Dichlorobenzoylchloride
-
Toluene
-
Water
-
Aqueous sodium hydroxide solution (32 wt. %)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolve 597.8 g of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate (2.2 mol) in 1623 g of water and 1623.5 g of toluene in a suitable reaction vessel.
-
At 20°C, add 456.1 g of 2,6-Dichlorobenzoylchloride (2.175 mol).
-
Dose 282.3 g of a 32 wt. % aqueous sodium hydroxide solution in parallel over 60 minutes, maintaining the internal temperature between 38°C and 43°C. The reaction is exothermic.
-
After the addition is complete, separate the phases at 82°C and discharge the aqueous phase.
-
Cool the toluene solution to 5°C over 2 hours and stir for an additional 60 minutes. Crystallization typically begins around 60°C.
-
Filter the resulting solid product.
-
Wash the wet cake with 224 g of pre-cooled toluene at 5°C.
-
Dry the product under vacuum at 65°C to yield 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}benzamide (Fluopicolide).
Synthesis of Fluopyram
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) can be synthesized from the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine and 2-(trifluoromethyl)benzoyl chloride.[3][8] A novel synthesis for the key amine intermediate is presented below.
Protocol 2: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride [8]
Materials:
-
2-(((tert-butoxycarbonyl)amino)methyl)-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate
-
Concentrated hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottomed flask with reflux condenser
Procedure:
-
To a 250 mL round-bottomed flask, add 10.0 g of 2-(((tert-butoxycarbonyl)amino)methyl)-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)diethyl malonate (21.33 mmol).
-
Add 100 mL of concentrated HCl solution.
-
Heat the reaction mixture to 110°C and reflux for 24 hours.
-
After completion, cool the reaction mixture and carefully adjust the pH to 1 using a 5 M NaOH solution.
-
Extract the aqueous solution three times with ethyl acetate. The desired product remains in the aqueous phase as the hydrochloride salt.
Protocol 3: Synthesis of Fluopyram [9]
Materials:
-
2-acetonitrile-3-chloro-5-trifluoromethylpyridine
-
o-trifluoromethyl benzoic anhydride or o-trifluoromethyl benzoic acid-trimethylacetic anhydride
-
Palladium on carbon (Pd/C) or Raney nickel catalyst
-
Toluene or Chlorobenzene (solvent)
-
Hydrogen gas
-
Autoclave
-
Aqueous sodium carbonate or sodium hydroxide solution
Procedure:
-
In a 500 mL autoclave, combine 34.3 g (0.15 mol) of 2-acetonitrile-3-chloro-5-trifluoromethylpyridine, 50.9 g (0.18 mol) of mixed acid anhydride, and 1.7 g of 5% Pd/C in 100 mL of toluene.
-
Close the autoclave and replace the air with nitrogen three times.
-
Introduce hydrogen gas to a pressure of 1.5 MPa.
-
Heat the reaction mixture to 50-60°C and maintain the pressure at 1.5-2.0 MPa for 12 hours.
-
After the reaction is complete, release the pressure, filter the reaction solution, and rinse the catalyst with toluene.
-
Combine the filtrate and washings, and neutralize to pH 8-9 with a 5% sodium carbonate aqueous solution.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude Fluopyram product.
-
The crude product can be further purified by recrystallization.
Mechanism of Action and Experimental Protocols
Fluopicolide: Delocalization of Spectrin-like Proteins
Fluopicolide exhibits a unique mode of action by inducing the delocalization of spectrin-like proteins in oomycetes.[4][10] This disrupts the cytoskeleton and leads to cell swelling and bursting.
Protocol 4: Immunolocalization of Spectrin-like Proteins in P. infestans
Materials:
-
Phytophthora infestans mycelia
-
Fluopicolide solution (e.g., 10 ppm)
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Anti-spectrin antibody
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
DAPI (for nuclear staining)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Grow P. infestans on a suitable medium.
-
Treat the mycelia with 10 ppm fluopicolide for various time points (e.g., 3 min, 10 min, 2h, 24h) and include an untreated control.[10]
-
Fix the mycelia with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate with the primary anti-spectrin antibody.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the samples on microscope slides and observe under a fluorescence microscope.
-
Expected Result: In untreated cells, spectrin-like proteins are localized at the plasma membrane. In fluopicolide-treated cells, a delocalization of these proteins into the cytoplasm is observed as randomly distributed spherical spots.[10]
Fluopyram: Succinate Dehydrogenase Inhibition
Fluopyram inhibits the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain, blocking cellular respiration.[3]
Protocol 5: Succinate Dehydrogenase (SDH) Inhibition Assay [10][11]
Materials:
-
Isolated mitochondria from the target fungus
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
Fluopyram solutions at various concentrations
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Isolate mitochondria from the target fungal species.
-
In a 96-well plate, prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCPIP.
-
Add the mitochondrial preparation to the reaction mixture. For inhibitor assays, pre-incubate the mitochondria with various concentrations of Fluopyram before adding the substrate.
-
Initiate the reaction by adding PMS.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each Fluopyram concentration relative to the control without the inhibitor.
-
Determine the IC50 value (the concentration of Fluopyram that inhibits SDH activity by 50%) by plotting the percentage of inhibition against the logarithm of the Fluopyram concentration.
In Vitro Fungicidal Activity Assessment
Protocol 6: Determination of EC50 Values using Agar Dilution Method [5][12]
Materials:
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fluopicolide or Fluopyram stock solution in a suitable solvent (e.g., acetone or DMSO)
-
Sterile petri dishes
-
Cultures of the target fungal or oomycete pathogen
-
Cork borer (5-mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the fungicide.
-
Prepare a series of fungicide concentrations by serially diluting the stock solution.
-
Add the fungicide solutions to molten agar medium to achieve the desired final concentrations. Pour the amended agar into petri dishes. Include a solvent-only control.
-
From an actively growing culture of the target pathogen, take a 5-mm mycelial plug using a cork borer and place it in the center of each agar plate.
-
Incubate the plates at the optimal temperature for the pathogen's growth.
-
After a defined incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula:
-
Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
-
-
Determine the EC50 value (the effective concentration that inhibits growth by 50%) by performing a non-linear regression analysis of the inhibition percentage versus the logarithm of the fungicide concentration using appropriate statistical software.[13]
Quantitative Data Summary
The following tables summarize the fungicidal activity of Fluopicolide and Fluopyram against various plant pathogens.
Table 1: Fungicidal Activity of Fluopicolide against Oomycete Pathogens
| Oomycete Species | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| Phytophthora infestans | - | - | 0.25 - 16.40 | [12] |
| Phytophthora cinnamomi | 71 | 0.133 | 0.046 - 0.330 | [12] |
| Phytophthora capsici | 50 | 0.24 ± 0.06 | 0.11 - 0.39 | [12] |
| Peronophythora litchii | 125 | 0.131 ± 0.037 | - | [12] |
| Pythium violae | 107 | 0.9 | 0.4 - 1.7 | [12] |
| Pythium ultimum | - | 0.4 | - | [12] |
| Pythium sylvaticum | - | 0.16 | - | [12] |
Table 2: Fungicidal Activity of Fluopyram against Fungal Pathogens
| Fungal Species | Number of Isolates | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| Botrytis cinerea | 192 | - | 0.03 - 0.29 | [14][15] |
| Alternaria solani | - | 0.244 | - | [5] |
| Fusarium virguliforme | - | 3.35 | - |
Visualizations
Caption: Synthetic pathways for Fluopicolide and Fluopyram.
Caption: Workflow for in vitro fungicide efficacy testing.
Caption: Modes of action for Fluopicolide and Fluopyram.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluopicolide - Wikipedia [en.wikipedia.org]
- 5. scabusa.org [scabusa.org]
- 6. mdpi.com [mdpi.com]
- 7. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis method of fluopyram - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Specificity of commercial anti-spectrin antibody in the study of fungal and Oomycete spectrin: cross-reaction with proteins other than spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Fluazinam from Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluazinam, chemically known as 3-chloro-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine, is a broad-spectrum fungicide and acaricide.[1] It functions by uncoupling mitochondrial oxidative phosphorylation.[2] The synthesis of Fluazinam is a multi-step process that typically involves the construction of a pyridinamine-based structure followed by coupling with a substituted nitrobenzene derivative.[1] This document provides detailed protocols and application notes for the synthesis of Fluazinam, focusing on methods starting from trifluoromethylpyridine derivatives.
Synthesis Overview
The commercial synthesis of Fluazinam from trifluoromethylpyridine derivatives can be broadly divided into two key steps:
-
Amination of a Halogenated Pyridine: A 2-halo-3-chloro-5-trifluoromethylpyridine is reacted with ammonia to produce 2-amino-3-chloro-5-trifluoromethylpyridine.[2][3]
-
Condensation Reaction: The resulting 2-amino-3-chloro-5-trifluoromethylpyridine is then coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride in the presence of a base to yield Fluazinam.[2][4]
The overall synthesis pathway is depicted below.
Caption: General synthesis pathway for Fluazinam.
Experimental Protocols
Protocol 1: Amination of 2,3-dichloro-5-trifluoromethylpyridine
This protocol describes the synthesis of the key intermediate, 2-amino-3-chloro-5-trifluoromethylpyridine, from 2,3-dichloro-5-trifluoromethylpyridine.
Experimental Workflow:
Caption: Workflow for the amination of 2,3-dichloro-5-trifluoromethylpyridine.
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Liquid ammonia
-
Tetrahydrofuran (THF) or other suitable ether solvent
-
Nitrogen gas
-
High-pressure autoclave
Procedure:
-
Charge a 500 mL autoclave with 51.2 g (0.2348 mol) of 2,3-dichloro-5-trifluoromethylpyridine and 160-200 mL of tetrahydrofuran.[2]
-
Seal the autoclave and purge with nitrogen three times.[2]
-
Introduce liquid ammonia into the system. The amount can vary, for example, from 20.0 g (1.174 mol, 5.0 eq) to 40.0 g (2.348 mol, 10.0 eq).[2]
-
Heat the autoclave to the desired reaction temperature, which can range from 70°C to 100°C.[2]
-
Maintain the reaction at temperature and pressure for 28-32 hours. The pressure will typically decrease as the reaction proceeds.[2]
-
Monitor the reaction for completion by sampling and analyzing via HPLC.[2]
-
Once the reaction is complete, cool the system to room temperature and carefully release the pressure. The released ammonia can be absorbed in a solvent like tetrahydrofuran.[2]
-
The resulting reaction mixture containing 2-amino-3-chloro-5-trifluoromethylpyridine is then subjected to desalination and deamination for purification.[2]
Quantitative Data Summary for Amination:
| Parameter | Embodiment 1[2] | Embodiment 3[2] |
| Starting Material | 2,3-dichloro-5-trifluoromethylpyridine | 2,3-dichloro-5-trifluoromethylpyridine |
| Moles of Starting Material | 0.2348 mol | 0.2348 mol |
| Solvent & Volume | Tetrahydrofuran, 160 mL | Tetrahydrofuran, 200 mL |
| Ammonia (moles) | 1.174 mol (5.0 eq) | 2.348 mol (10.0 eq) |
| Temperature | 100°C | 70°C |
| Reaction Time | 28 hours | 32 hours |
| Initial Pressure | ~0.6 MPa | ~0.7 MPa |
| Final Pressure | 1.2 MPa (at 100°C) | 1.2 MPa (at 70°C) |
Protocol 2: Condensation of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride
This protocol details the final step in the synthesis of Fluazinam.
Materials:
-
2-amino-3-chloro-5-trifluoromethylpyridine
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
Inorganic base (e.g., potassium hydroxide)
-
2-Methyltetrahydrofuran
-
Reaction vessel (e.g., four-necked flask)
Procedure:
-
In a 2 L four-necked reaction flask, combine 1.00 mol of 2-amino-3-chloro-5-trifluoromethylpyridine, 1.02 mol of 2,4-dichloro-3,5-dinitrobenzotrifluoride, and 400 g of 2-methyltetrahydrofuran (with a moisture content of 0.5%).[4]
-
Add 3.0 mol of 85% potassium hydroxide to the mixture.[4]
-
Stir the reaction mixture at room temperature (25°C) for 6 hours.[4]
-
Upon completion, the product, Fluazinam, can be isolated and purified. The use of 2-methyltetrahydrofuran as a solvent is reported to result in good reaction selectivity and high yield.[4]
Quantitative Data Summary for Condensation:
| Parameter | Value[4] |
| 2-amino-3-chloro-5-trifluoromethylpyridine (moles) | 1.00 mol |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride (moles) | 1.02 mol |
| Base (85% KOH) (moles) | 3.0 mol |
| Solvent | 2-methyltetrahydrofuran |
| Solvent Amount | 400 g |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Molar Yield | Up to 98.4% |
| Purity | Up to 99.8% |
Concluding Remarks
The synthesis of Fluazinam from trifluoromethylpyridine derivatives is a well-established process. The amination of a 2-halo-3-chloro-5-trifluoromethylpyridine followed by condensation with 2,4-dichloro-3,5-dinitrobenzotrifluoride provides an effective route to this important agrochemical. The choice of solvent and base in the condensation step can significantly impact the reaction's efficiency and the purity of the final product.[4] The protocols and data presented here offer a comprehensive guide for researchers in the field.
References
- 1. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 2. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 4. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
Application Note: Laboratory Scale Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Chloro-5-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical agents.[1] The synthesis is achieved through a two-step, one-pot Sandmeyer reaction, which involves the diazotization of 3-Amino-5-(trifluoromethyl)pyridine followed by a copper(I) chloride-catalyzed chlorination.[2][3][4] This method is a robust and well-established example of a radical-nucleophilic aromatic substitution, suitable for standard organic chemistry laboratories.[5][6]
Introduction
This compound is a halogenated pyridine derivative that serves as a critical building block in organic synthesis. The trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability and lipophilicity, making this intermediate highly valuable in drug discovery and crop protection science.[1][5]
The described protocol follows the classical Sandmeyer reaction pathway. The process begins with the conversion of the primary aromatic amine, 3-Amino-5-(trifluoromethyl)pyridine, into a diazonium salt using sodium nitrite under acidic conditions. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom, yielding the desired product.[4][6]
Reaction Scheme
Step 1: Diazotization
3-Amino-5-(trifluoromethyl)pyridine reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the intermediate diazonium salt, 5-(trifluoromethyl)pyridine-3-diazonium chloride.
Step 2: Sandmeyer Reaction (Chlorination)
The diazonium salt is added to a solution of copper(I) chloride (CuCl), which catalyzes the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(II) chloride species formed in situ, yielding this compound.[6]
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
3-Amino-5-(trifluoromethyl)pyridine
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Diethyl Ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
3.2 Procedure
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, add 3-Amino-5-(trifluoromethyl)pyridine (1.0 eq).
-
Carefully add concentrated Hydrochloric Acid (3.0 eq) and Deionized Water. Stir until the amine salt fully dissolves.
-
Cool the beaker in an ice bath to 0-5 °C. The amine hydrochloride salt may precipitate.
-
In a separate beaker, prepare a solution of Sodium Nitrite (1.1 eq) in Deionized Water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirring amine salt suspension over 20-30 minutes. Maintain the internal temperature strictly between 0 and 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. The solution should be a pale yellow.
Part B: Sandmeyer Reaction and Work-up
-
In the 250 mL three-neck round-bottom flask, dissolve Copper(I) Chloride (1.2 eq) in Concentrated Hydrochloric Acid (2.0 eq). Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Part A to the stirring CuCl solution over 30-40 minutes using a dropping funnel. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours until gas evolution ceases.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
3.3 Purification The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a solid or oil.[7]
Data Presentation
Table 1: Reagent Quantities for Laboratory Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Molar Equiv. |
| 3-Amino-5-(trifluoromethyl)pyridine | 162.11 | 0.05 | 8.11 g | 1.0 |
| Concentrated HCl (~37%) | 36.46 | 0.25 | ~21 mL | 5.0 (Total) |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.055 | 3.80 g | 1.1 |
| Copper(I) Chloride (CuCl) | 98.99 | 0.06 | 5.94 g | 1.2 |
| Deionized Water | 18.02 | - | ~50 mL | - |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. This compound 97 85148-26-1 [sigmaaldrich.com]
Application Notes & Protocols: Reaction of 3-Chloro-5-(trifluoromethyl)pyridine with Amines
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The reaction of 3-Chloro-5-(trifluoromethyl)pyridine with various amines is a cornerstone transformation in the synthesis of high-value organic compounds. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, enabling the introduction of nitrogen-based functional groups onto the pyridine ring. The resulting 3-amino-5-(trifluoromethyl)pyridine derivatives are critical intermediates and building blocks in the pharmaceutical and agrochemical industries.[1][2]
The trifluoromethyl (CF3) group plays a crucial role in this chemistry. As a potent electron-withdrawing group, it enhances the metabolic stability, lipophilicity, and binding affinity of drug molecules.[1] Consequently, the CF3-substituted pyridine motif is found in numerous commercial products, including fungicides and nematicides.[3][4] For example, compounds like fluopyram and fluazinam, which are vital in crop protection, are synthesized using precursors derived from the amination of chlorotrifluoromethylpyridines.[4][5] The ability to controllably and efficiently form a C-N bond at the 3-position of the pyridine ring makes this reaction a frequently utilized strategy in medicinal chemistry and process development for creating novel bioactive molecules.[6]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr occurs on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group.[7][8]
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine (the C-3 position). This attack is the rate-determining step and leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[9] The aromaticity of the pyridine ring is temporarily disrupted.[10] The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position is critical, as it helps to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.[8]
-
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final substituted product, 3-amino-5-(trifluoromethyl)pyridine.
Experimental Protocols
The following are generalized protocols for the amination of chloro-trifluoromethyl-pyridines. Specific reaction conditions, particularly temperature and pressure, may vary depending on the amine's nucleophilicity and volatility.
Protocol: Amination with Aqueous Ammonia in an Autoclave
This protocol is adapted from procedures for the synthesis of aminotrifluoromethylpyridines and is suitable for volatile amines like ammonia.[2][6]
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (or related chloro-trifluoromethyl-pyridine)
-
28% Aqueous ammonia (NH₃)
-
Methylene chloride (DCM) or other suitable organic solvent
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
High-pressure autoclave with stirring capabilities
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 6.5 g) and 28% aqueous ammonia (e.g., 20 mL).[6] The molar ratio of ammonia to the pyridine substrate is typically high (e.g., 3 to 10 moles of ammonia per mole of substrate) to drive the reaction.[6]
-
Reaction Conditions: Seal the autoclave and heat the mixture with stirring. A typical temperature range is 100°C to 180°C.[2][6] The internal pressure will increase due to the heating.[2] The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 5 to 24 hours).[6]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If crystals have formed, they can be collected by filtration.[6] Otherwise, extract the aqueous mixture with an organic solvent such as methylene chloride (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by crystallization, distillation, or column chromatography to yield the pure 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Protocol: Amination with Hydrazines using a Base
This protocol is suitable for less volatile amines and hydrazines where atmospheric pressure reactions are feasible.[1]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile (or related chloro-trifluoromethyl-pyridine)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the chloro-trifluoromethyl-pyridine substrate (1.0 mmol), ethanol (3.5 mL), the hydrazine derivative (1.2 equiv), and triethylamine (1.2 equiv).[1]
-
Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically several hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-substituted pyridine.
Data Presentation
The following table summarizes representative reaction conditions for the amination of various chloro-trifluoromethyl-pyridines.
| Starting Material | Amine/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 28% aq. NH₃ | - | Water | 125 | 29 | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | N/A | [6] |
| 2-Chloro-4-trifluoromethylpyridine | 28% aq. NH₃ | - | Water | 180 | 10 | 2-Amino-4-trifluoromethylpyridine | ~88 | [2] |
| 3-Halogeno-5-trifluoromethylpyridine | Ammonia | - | N/A | 150 | 63 | 3-Amino-5-trifluoromethylpyridine | ~78 | [2] |
| 2-Chloro-6-(trifluoromethyl)pyridine derivative | Hydrazine Hydrate | Et₃N | EtOH | Reflux | N/A | 3-Amino-6-(trifluoromethyl)pyridine derivative | 95 | [1] |
| 2-Chloro-6-(trifluoromethyl)pyridine derivative | Phenylhydrazine | Et₃N | EtOH | Reflux | N/A | 3-(2-Phenylhydrazinyl)-6-(trifluoromethyl)pyridine derivative | 92 | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Functionalization of 3-Chloro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(trifluoromethyl)pyridine is a pivotal building block in the synthesis of a wide array of functionalized pyridine derivatives. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and trifluoromethyl substituents, render the pyridine ring susceptible to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the key functionalization reactions of this versatile substrate, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed ortho-metalation. These methodologies are critical for the construction of novel molecular entities with applications in pharmaceuticals, agrochemicals, and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a diverse range of substituents onto the pyridine ring. Due to the presence of the C-Cl bond, robust catalytic systems are often required to achieve efficient transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%), to the reaction vessel.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | K₃PO₄ | Toluene | 100 | 18 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines. This reaction is a cornerstone in the synthesis of arylamines, which are prevalent in medicinal chemistry.
Experimental Protocol:
A representative protocol for the Buchwald-Hartwig amination with morpholine is detailed below:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), a suitable phosphine ligand such as XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 equiv.) and morpholine (1.5 equiv.) to the flask.
-
Heat the resulting mixture to reflux and stir for 6-12 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(dba)₂ (1.5 mol%), XPhos (3 mol%) | NaOtBu | Toluene | Reflux | 6 | 94 |
| Aniline | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |
| n-Butylamine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | LHMDS | THF | 80 | 12 | 82 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines.
Experimental Protocol:
The following is a general procedure for the Sonogashira coupling with phenylacetylene:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and a copper co-catalyst (e.g., CuI, 2.5 mol%).
-
Add a base, typically an amine like diisopropylamine (7.0 equiv.), which can also serve as a co-solvent.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | i-Pr₂NH | THF | RT | 3 | 89 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (2 mol%) | Et₃N | DMF | 50 | 5 | 91 |
| 1-Hexyne | PdCl₂(MeCN)₂ (2 mol%), CuI (1 mol%) | Piperidine | Acetonitrile | RT | 4 | 87 |
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for nucleophilic aromatic substitution (SNA), where the chloride is displaced by a nucleophile.
Experimental Protocol:
A general protocol for the SNA reaction with sodium methoxide is as follows:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.2 equiv.).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the residue with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium methoxide | Methanol | Reflux | 8 | 95 |
| Sodium ethoxide | Ethanol | Reflux | 10 | 93 |
| Pyrrolidine | DMSO | 100 | 6 | 88 |
Directed ortho-Metalation (DoM)
Directed ortho-metalation allows for the regioselective functionalization of the pyridine ring at the C-4 position, adjacent to the chloro substituent. This is achieved by deprotonation with a strong base, followed by quenching with an electrophile. The directing effect of the chloro and trifluoromethyl groups, along with the pyridine nitrogen, influences the site of metalation.
Experimental Protocol:
A general procedure for the directed ortho-metalation and subsequent reaction with an electrophile is described below:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv., prepared in situ from n-butyllithium and diisopropylamine) to the pyridine solution.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add the desired electrophile (1.2 equiv., e.g., benzaldehyde) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (4-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl))(phenyl)methanol | 75 |
| Iodine | 3-Chloro-4-iodo-5-(trifluoromethyl)pyridine | 82 |
| N,N-Dimethylformamide | This compound-4-carbaldehyde | 68 |
Visualizations of Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chloro-5-(trifluoromethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main strategies for synthesizing this compound and its derivatives involve either the chlorination and fluorination of pyridine precursors or the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Common industrial methods include:
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Vapor-Phase Halogenation of 3-Picoline: This method involves the simultaneous or stepwise chlorination and fluorination of 3-picoline at high temperatures over a catalyst.[1][2] It is a common route for large-scale production.
-
Liquid-Phase Halogen Exchange: This route often starts with a pre-chlorinated pyridine derivative, such as 2,3-dichloro-5-(trichloromethyl)pyridine, which then undergoes a fluorine-chlorine exchange reaction in the liquid phase.[3][4]
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Ring Construction (Cyclocondensation): This approach involves building the pyridine ring from smaller, acyclic molecules that already contain the trifluoromethyl group.[5]
Q2: How can I improve the regioselectivity of chlorination at the 3-position of the pyridine ring?
A2: Achieving high regioselectivity for chlorination at the 3-position can be challenging due to the electronic properties of the pyridine ring. Here are some strategies:
-
Radical Chlorination at High Temperatures: In the gas phase at high temperatures (e.g., 200°C), chlorination can proceed via a free radical mechanism, which tends to favor substitution at the 3-position.[6]
-
Use of Zincke Imine Intermediates: A method involving the opening of the pyridine ring to form a Zincke imine, followed by halogenation and ring-closing, has been shown to provide high regioselectivity for 3-halogenation under mild conditions.[7]
-
Catalyst Selection in Vapor-Phase Reactions: In vapor-phase chlorination, the choice of catalyst, such as activated carbon or metal chlorides (e.g., FeCl₃), can influence the product distribution.[8]
Q3: What are the common byproducts in the synthesis of this compound, and how can they be minimized?
A3: The formation of byproducts is a primary cause of low yield. Common impurities include:
-
Over-chlorinated Pyridines: The introduction of additional chlorine atoms to the pyridine ring is a frequent side reaction, especially in vapor-phase chlorination.[1][2] To minimize this, the molar ratio of chlorine to the pyridine substrate and the reaction temperature must be carefully controlled.[1]
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Positional Isomers: Isomers such as 2-chloro-3-(trifluoromethyl)pyridine can be formed.[1] Optimizing reaction conditions and catalyst choice can improve selectivity.
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Incompletely Fluorinated Intermediates: In liquid-phase halogen exchange reactions, incomplete conversion of trichloromethyl groups can leave behind dichloromethyl or monochloromethyl impurities. Ensuring a sufficient amount of the fluorinating agent and adequate reaction time is crucial.
Q4: How can I effectively purify the final this compound product?
A4: Purification is critical to obtain a high-purity product. Common methods include:
-
Distillation: Fractional distillation is a standard method to separate the desired product from byproducts with different boiling points.[4]
-
Amination followed by Distillation: Impurities can sometimes be removed by reacting the crude product mixture with an amination reagent, which selectively reacts with certain byproducts, followed by distillation of the purified product.[9]
-
Chromatography: For laboratory-scale purifications, column chromatography can be an effective method to isolate the product from impurities.[10]
Troubleshooting Guides
Problem 1: Low Overall Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Review the literature for the optimal temperature range for your specific reaction. A temperature that is too low can lead to incomplete conversion, while a temperature that is too high can promote the formation of byproducts and decomposition.[3][8] |
| Inefficient Catalyst | Ensure the catalyst is active and not poisoned. For vapor-phase reactions, consider catalyst regeneration or using a fresh batch. The catalyst loading should also be optimized.[8] |
| Poor Mixing in Liquid-Phase Reactions | Inadequate agitation can lead to localized "hot spots" and inefficient reactions. Ensure vigorous and consistent stirring throughout the reaction. |
| Loss of Volatile Reactants or Products | In high-temperature reactions, ensure the reaction setup is well-sealed and equipped with an efficient condenser to prevent the loss of volatile compounds. |
| Product Decomposition | The product may be unstable under the reaction or work-up conditions. Consider if exposure to strong acids, bases, or high temperatures during purification could be causing degradation.[10] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry of Reagents | The molar ratio of reactants, particularly the chlorinating or fluorinating agent, is critical for selectivity. Carefully control the addition of these reagents.[1] |
| Reaction Temperature Out of Optimal Range | Temperature can significantly influence the regioselectivity of halogenation. A systematic optimization of the reaction temperature may be necessary.[8] |
| "Hot Spots" in the Reactor | For exothermic reactions like chlorination, poor heat dissipation can lead to localized high temperatures, promoting side reactions. Ensure efficient cooling and mixing. |
| Inappropriate Catalyst | The nature of the catalyst can direct the substitution pattern. Experiment with different catalysts, such as various metal halides or supported catalysts, to improve selectivity.[8] |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2,3-dichloro-5-(trifluoromethyl)pyridine
| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Vapor-Phase Chlorination/Fluorination | 3-Picoline | Cl₂, HF, Catalyst (e.g., iron fluoride) | High temperature (>300°C)[1] | Good[1] | Suitable for continuous, large-scale production.[1] | Formation of multiple byproducts is common and requires careful control.[1] |
| Liquid-Phase Halogen Exchange | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | 170-200°C, high pressure[3] | ~73%[4] | High selectivity can be achieved.[3] | Requires specialized high-pressure equipment. |
| Stepwise Liquid/Vapor Phase | 2-chloro-5-methylpyridine | Cl₂, HF | Liquid-phase chlorination followed by vapor-phase fluorination[1] | Not specified | Allows for more controlled, stepwise transformation. | Multi-step process can be more complex. |
Experimental Protocols
Protocol 1: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine [4]
This protocol is for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Reaction Setup: In a suitable autoclave, combine 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).
-
Reaction: Seal the autoclave and heat to 175°C overnight.
-
Cooling and Work-up: Cool the autoclave to 130°C and continue stirring for an additional 5 hours. Then, cool to 25°C and carefully vent the gas phase through a caustic lye scrubber.
-
Extraction: Dissolve the crude reaction mixture in dichloromethane and wash sequentially with 1 M NaOH (aq) and water.
-
Purification: Remove the organic solvent by distillation, followed by distillation of the product to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (3.0 g, 73% yield).
Visualizations
Caption: Workflow for the liquid-phase synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)pyridine by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-chloro-5-(trifluoromethyl)pyridine via vacuum distillation. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The atmospheric boiling point of this compound is reported to be in the range of 133-144 °C.[1]
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: Vacuum distillation is employed to lower the boiling point of the compound. This is particularly advantageous for temperature-sensitive substances that may decompose or undergo side reactions at their atmospheric boiling point. By reducing the pressure, the distillation can be performed at a lower temperature, preserving the integrity of the product.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can originate from the synthetic route. Common synthetic pathways involve the chlorination and fluorination of pyridine precursors. Therefore, impurities may include:
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Starting materials: Unreacted precursors such as 2,3-dichloro-5-(trichloromethyl)pyridine.
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Partially fluorinated intermediates: Compounds where the trichloromethyl group has not been fully converted to a trifluoromethyl group.
-
Other chlorinated isomers: Over-chlorinated or under-chlorinated pyridine derivatives formed during the synthesis.[2]
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High-boiling point byproducts: Such as 2,3-dichloro-5-(trifluoromethyl)pyridine.
Q4: How do I choose the appropriate vacuum pressure and temperature for the distillation?
A4: The ideal vacuum pressure and temperature will depend on your specific equipment and the desired purity of the final product. A lower pressure will result in a lower boiling point. It is recommended to start with a moderate vacuum (e.g., 10-20 mmHg) and gradually increase the temperature until a steady distillation rate is achieved. Refer to the data in Table 1 for estimated boiling points at various pressures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Distillate Collection | 1. Insufficient vacuum. 2. Kettle temperature is too low. 3. Leak in the distillation apparatus. 4. Blockage in the condenser or collection adapter. | 1. Check the vacuum pump and ensure all connections are tight. 2. Gradually and carefully increase the heating mantle temperature. 3. Inspect all joints and seals for leaks using a vacuum gauge. 4. Allow the apparatus to cool, then inspect for and clear any blockages. |
| Bumping or Unstable Boiling | 1. Lack of boiling chips or magnetic stirrer. 2. Heating rate is too high. 3. Presence of volatile impurities. | 1. Ensure fresh boiling chips or a functioning magnetic stirrer are in the distillation flask. 2. Reduce the heating rate to allow for smooth boiling. 3. Consider a preliminary distillation at a lower temperature to remove highly volatile components. |
| Product is Contaminated (Low Purity) | 1. Inefficient fractionation. 2. Distillation rate is too fast. 3. Presence of azeotropes or close-boiling impurities. | 1. Use a fractionating column (e.g., Vigreux or packed column) to improve separation. 2. Slow down the distillation rate by reducing the heat input. 3. Analyze the crude material to identify impurities and adjust the purification strategy accordingly (e.g., pre-treatment, use of a more efficient column). |
| Product is Dark or Discolored | 1. Thermal decomposition of the product or impurities. 2. Presence of air-sensitive impurities. | 1. Lower the distillation temperature by applying a higher vacuum. 2. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) before heating. |
| Sudden Drop in Vacuum | 1. Leak in the system. 2. Outgassing of volatile components. | 1. Check all connections and seals for leaks. 2. Maintain a steady vacuum and allow volatile components to be removed before increasing the temperature to the distillation point. |
Data Presentation
Table 1: Estimated Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 133 - 144 |
| 100 | ~ 90 |
| 50 | ~ 75 |
| 20 | ~ 58 |
| 10 | ~ 45 |
| 5 | ~ 32 |
| 2 | ~ 18 |
Note: These are estimated values based on the atmospheric boiling point and the behavior of similar compounds. Actual boiling points may vary depending on the purity of the material and the accuracy of the pressure measurement.
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Ensure all glassware is clean and dry. Use high-vacuum grease for all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar or fresh boiling chips in the distillation flask.
-
-
Sample Preparation:
-
Charge the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Slowly and carefully apply vacuum to the system. Monitor the pressure using the gauge.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.
-
Increase the temperature gradually. Observe for the onset of boiling.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the expected boiling point of the product at the applied pressure (refer to Table 1), change to a clean receiving flask.
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Collect the main fraction of this compound at a steady temperature and pressure.
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Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation.
-
-
Shutdown and Product Recovery:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Dismantle the apparatus and transfer the purified product to a suitable, labeled container.
-
Mandatory Visualization
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting workflow for common issues during vacuum distillation.
References
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-5-(trifluoromethyl)pyridine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to this compound and its derivatives?
A1: The most common industrial methods for synthesizing this compound derivatives are:
-
Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline derivative to form a trichloromethylpyridine intermediate, followed by a fluorine exchange reaction. For example, 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][2]
-
Simultaneous Vapor-Phase Chlorination and Fluorination: This process often starts with 3-picoline and involves a high-temperature, catalyst-driven reaction to introduce both chlorine and the trifluoromethyl group in a single stage, yielding intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][2]
-
Cyclocondensation Reactions: This approach builds the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks.[1]
Q2: During the vapor-phase chlorination of 3-(trifluoromethyl)pyridine, I am observing a significant amount of multi-chlorinated by-products. How can I control this?
A2: The formation of multi-chlorinated by-products is a common issue in the vapor-phase chlorination of pyridine rings.[1][2] The degree of chlorination is highly dependent on the reaction conditions.
Troubleshooting:
-
Control Molar Ratio of Chlorine: Carefully control the molar ratio of chlorine gas to the 3-(trifluoromethyl)pyridine substrate. A lower ratio will favor mono-chlorination.
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter. The formation of different chlorinated species can be favored at different temperatures. A systematic study of the temperature profile is recommended to find the optimal conditions for the desired product.
-
Recycle Unwanted By-products: Unwanted multi-chlorinated by-products can be converted back to 3-(trifluoromethyl)pyridine through catalytic hydrogenolysis. This allows for the recycling of starting material and improves the overall process economy.[1][2]
| Parameter | Recommendation for Minimizing Multi-chlorination |
| Molar Ratio (Chlorine:Substrate) | Start with a 1:1 molar ratio and adjust as needed based on product analysis. |
| Temperature | Systematically screen temperatures, for example, in the range of 300-500°C for vapor-phase reactions. |
| Catalyst | The choice of catalyst can influence selectivity. |
| By-product Management | Implement a recycling loop involving catalytic hydrogenolysis of polychlorinated by-products. |
Q3: My fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine is incomplete. What are the likely causes and solutions?
A3: Incomplete fluorination during the chlorine/fluorine exchange is a common problem that leads to lower yields of the desired trifluoromethyl derivative.
Troubleshooting:
-
Reaction Temperature: Insufficient temperature is a primary cause of incomplete fluorination. The reaction often requires high temperatures to proceed to completion. For example, temperatures in the range of 100-250°C are often cited.[3]
-
Fluorinating Agent: Ensure the fluorinating agent (e.g., anhydrous HF) is of high purity and is used in a sufficient molar excess.
-
Reaction Time: The reaction may require a longer residence time at the optimal temperature to ensure complete conversion.
-
Catalyst: The presence of a suitable catalyst, such as antimony salts, can facilitate the fluorine exchange.
| Parameter | Recommended Range |
| Temperature | 150-200°C (preferred range to balance conversion and side reactions)[3] |
| Pressure | 1.0-15.0 MPa[3] |
| Reaction Time | 5-20 hours[3] |
| Fluorinating Agent | Anhydrous HF, KF, NaF, or SbF₃[3] |
Q4: I am observing the formation of isomeric by-products, specifically 2-chloro-3-(trifluoromethyl)pyridine, during the synthesis of 2-chloro-5-(trifluoromethyl)pyridine. How can I improve the regioselectivity?
A4: The formation of isomers is a challenge in reactions involving the functionalization of the pyridine ring. In the simultaneous vapor-phase synthesis from 3-picoline, the formation of 2-chloro-3-(trifluoromethyl)pyridine as a minor product alongside the desired 2-chloro-5-(trifluoromethyl)pyridine is a known issue.[1]
Troubleshooting:
-
Catalyst Selection: The choice of catalyst and support can significantly influence the regioselectivity of the chlorination.
-
Reaction Conditions: Fine-tuning the reaction temperature and pressure can alter the isomeric ratio.
-
Purification: While difficult, separation of the isomers can be achieved through fractional distillation or chromatography. However, optimizing the reaction to favor the desired isomer is the preferred approach.
-
Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider alternative synthetic strategies, such as a multi-step synthesis that allows for more precise control over the introduction of functional groups.
Q5: During workup of a reaction involving a this compound derivative under basic conditions, I am seeing product degradation. What could be the cause?
A5: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases, which can lead to the formation of the corresponding carboxylic acid.
Troubleshooting:
-
Avoid Strong Bases: Whenever possible, use mild bases for pH adjustments or extractions.
-
Control Temperature: Perform basic workups at low temperatures to minimize the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time the compound is in contact with the basic solution.
-
Alternative Workup Procedures: Consider using an acidic workup or a non-aqueous workup if the compound is particularly sensitive to basic hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
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Reactor Setup: To a suitable pressure reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Catalyst Addition: If a catalyst is used, add it to the reactor.
-
Sealing and Purging: Seal the reactor and purge with an inert gas, such as nitrogen.
-
Addition of Fluorinating Agent: Carefully add the fluorinating agent (e.g., anhydrous hydrogen fluoride) to the reactor. The molar ratio of the fluorinating agent to the substrate should be optimized, but a starting point of 5-15 equivalents is common.[3]
-
Heating and Pressurization: Heat the reactor to the desired temperature (e.g., 150-200°C) and allow the pressure to build to the target range (e.g., 4.0-10.0 MPa).[3]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired time (e.g., 10-15 hours).[3] Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or HPLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess pressure through a suitable scrubbing system.
-
Workup: The workup procedure will depend on the specific fluorinating agent and solvent used. It may involve quenching the reaction mixture, followed by extraction and purification of the product.
-
Purification: The crude product is typically purified by distillation or chromatography to obtain the high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.
Visualizations
Caption: Key synthetic routes to this compound derivatives.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling of Chlorinated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with chlorinated pyridines. Given their prevalence in pharmaceuticals, mastering this transformation is crucial, yet often challenging due to the lower reactivity of the C-Cl bond.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chlorinated pyridine resulting in low or no yield?
A1: Low or no product formation is a frequent challenge with chloropyridines due to the strength of the Carbon-Chlorine (C-Cl) bond, which complicates the crucial oxidative addition step in the catalytic cycle.[1][2] Several factors can contribute to this issue:
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Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the robust C-Cl bond.[1]
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inactive species and halting the catalytic cycle.[2][3][4] This is often referred to as the "2-pyridyl problem."[4]
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Ineffective Base: The base is essential for activating the boronic acid for the transmetalation step.[1] Its strength, solubility, and steric properties are critical.
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Suboptimal Reaction Conditions: Temperature and solvent choice can significantly impact reaction efficiency.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.[1]
Troubleshooting Steps:
-
Re-evaluate your Catalyst System: For chlorinated pyridines, highly active catalyst systems are often necessary.[2] Consider switching to bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos, or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the challenging oxidative addition step and can sterically shield the palladium center from inhibition by the pyridine nitrogen.[2]
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) can provide the necessary energy to overcome the activation barrier of the C-Cl bond cleavage.[1][2] Microwave irradiation can also be an effective method for rapidly achieving high temperatures.[5]
-
Screen Different Bases: Strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[2]
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by bubbling with an inert gas like argon or nitrogen.[1] The reaction vessel should be purged and backfilled with an inert gas multiple times before adding the catalyst.[1]
Q2: My reaction is producing significant side products, such as homocoupling and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that reduces the yield of the desired coupled product.
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Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom, often from water or other proton sources.[1][3] Pyridylboronic acids are particularly susceptible to this side reaction.[2][3]
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Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]
Q3: The Suzuki coupling works for some of my chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?
A3: The electronic and steric properties of your specific chloropyridine derivative significantly influence its reactivity.[1]
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition. Conversely, electron-withdrawing groups (EWGs) activate it.[1]
-
Recommendation: For electron-rich substrates, a more active catalyst system and higher temperatures may be required. For electron-poor substrates, milder conditions might be sufficient.
-
-
Steric Hindrance: Bulky groups near the chlorine atom can sterically hinder the approach of the palladium catalyst, slowing down or preventing the oxidative addition step.
-
Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred, a less bulky ligand might be beneficial in cases of severe steric clash.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues in Suzuki coupling of chlorinated pyridines.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Data Presentation: Recommended Reaction Conditions
The optimal conditions are highly substrate-dependent. However, the following tables summarize effective catalytic systems and general reaction parameters compiled from various sources for the Suzuki coupling of chloropyridines.
Table 1: Effective Catalytic Systems for Chloropyridine Suzuki Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 4 | Highly effective for activating C-Cl bonds.[2] |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | May be insufficient for less reactive chloropyridines.[1] |
| PdCl₂(dppf) | dppf | 2 - 5 | Often used but may require higher temperatures. |
| NHC-Pd Complexes | IPr, IMes | 1 - 3 | Offer high stability and activity. |
Table 2: General Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Considerations |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often necessary.[2] Base solubility is key; K₃PO₄ is a common choice. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic organic solvents with water are common to dissolve the inorganic base.[1] |
| Temperature | 80 - 120 °C | Higher temperatures are needed to facilitate oxidative addition of the C-Cl bond.[1] |
| Boron Source | Boronic Acid, Boronic Ester (Pinacol) | Esters offer greater stability against protodeboronation.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
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Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 mmol), the arylboronic acid or ester (1.1 - 1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
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Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[1][2]
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Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL) via syringe.[1]
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Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) under a positive pressure of inert gas.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours), monitoring progress by TLC, GC-MS, or LC-MS.[2]
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][3]
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[2][3]
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the catalytic cycle, highlighting the challenging oxidative addition step for chloropyridines.
References
Technical Support Center: Fluorination of Trichloromethylpyridine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the fluorination of trichloromethylpyridine intermediates. The information is presented in a direct question-and-answer format to address specific experimental issues.
Section 1: Troubleshooting Guide
This section addresses the most frequent problems observed during the fluorination process, offering potential causes and actionable solutions.
Q1: Why am I observing low yield or incomplete conversion of my trichloromethylpyridine starting material?
A: Low yield or conversion is a common issue that can stem from several factors. Sub-optimal reaction temperature is a primary cause; the reaction may require higher temperatures to proceed efficiently, or in some cases, elevated temperatures can lead to decomposition.[1] The presence of moisture can also significantly hinder the reaction, especially when using moisture-sensitive reagents. Additionally, the purity of the starting material and the activity of the catalyst are crucial.
Potential Causes & Solutions:
-
Sub-optimal Temperature: Gradually increase the reaction temperature in increments. Conversely, if decomposition is suspected, attempt the reaction at a lower temperature.[1] For some processes, temperatures between 150-200°C are optimal, as lower temperatures can lead to incomplete fluorination.[2]
-
Moisture Contamination: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Impure Starting Material: Purify the trichloromethylpyridine intermediate before the fluorination step to remove any impurities that might interfere with the catalyst or reagents.
-
Catalyst Inactivity: Use a fresh batch of catalyst. If using a Lewis acid catalyst like FeCl₃, ensure it has not been deactivated by exposure to moisture or air.[3] The amount of catalyst can also be optimized, typically ranging from 0.01 to 20 mol%.[3]
Caption: A flowchart for diagnosing and resolving low yield issues.
Q2: My reaction is producing multiple products and has poor selectivity. How can I improve this?
A: Poor selectivity often results in the formation of undesired isomers and over-fluorinated by-products. Key factors influencing selectivity include the choice of fluorinating agent, reaction conditions, and the nature of the catalyst.
Potential Causes & Solutions:
-
Over-fluorination: This occurs when the pyridine ring itself is fluorinated, or when partially fluorinated intermediates (e.g., -CFCl₂ or -CF₂Cl) are not fully converted to the -CF₃ group.[4] Careful control of reaction time and temperature is critical. Temperatures above 200°C, for instance, can promote unwanted ring fluorination.[2]
-
Formation of Isomers: The formation of isomers like 2-fluoro-5-(chlorodifluoromethyl)pyridine can reduce the yield of the desired product.[4] The choice of catalyst and its concentration can influence the reaction pathway. Screening different Lewis acid catalysts (e.g., SbCl₅, MoCl₅) may improve selectivity.[5]
-
Incorrect Fluorinating Agent: Different fluorinating agents exhibit varying levels of reactivity and selectivity.[1] While anhydrous HF is common for converting -CCl₃ to -CF₃, other reagents like sulfur tetrafluoride (SF₄) can also be effective but may require different conditions.[6][7]
-
Reaction Phase: Vapor-phase reactions, although requiring higher temperatures (>300°C), can sometimes offer better selectivity and yield for certain intermediates compared to liquid-phase methods.[8][9] However, they also risk the formation of multi-chlorinated by-products.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for fluorinating trichloromethylpyridine intermediates?
A: The most common industrial method is the chlorine/fluorine exchange reaction.[8][10] This is typically achieved through either a liquid-phase or vapor-phase process using a fluorinating agent like anhydrous hydrogen fluoride (HF), often in the presence of a Lewis acid or transition metal catalyst.[5][8][9] Another approach involves using sulfur tetrafluoride (SF₄), which is highly effective for converting carbonyl and hydroxyl groups but also works for trichloromethyl groups.[6][7]
Q2: Which catalysts are most effective for the HF-based fluorination of trichloromethylpyridines?
A: Lewis acids are frequently used as catalysts in liquid-phase fluorination with HF. Chlorinated Lewis acids where the metal is in a high oxidation state, such as antimony pentachloride (SbCl₅), molybdenum pentachloride (MoCl₅), and tantalum pentachloride (TaCl₅), have been found to be highly efficient.[5] Iron halides like iron(III) chloride (FeCl₃) and iron(III) fluoride (FeF₃) are also commonly employed and are often preferred due to cost and availability.[3][11] For vapor-phase reactions, transition metal-based catalysts, such as iron fluoride, are used.[8]
Q3: How can I prevent catalyst deactivation?
A: The nitrogen atom in the pyridine ring is a Lewis base, which can coordinate to and deactivate Lewis acid catalysts.[12] This is a significant challenge in these reactions. One strategy is to use a stoichiometric excess of the catalyst, though this can be costly and complicates purification. In some cases, conducting the reaction at higher temperatures in the vapor phase can mitigate this issue as the catalyst-pyridine interaction is less stable.
Q4: What are the major safety concerns when working with fluorinating agents like HF and SF₄?
A: Both anhydrous hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄) are extremely hazardous and require specialized handling procedures.
-
Hydrogen Fluoride (HF): HF is a highly corrosive and toxic gas that can cause severe burns upon contact with skin, which may not be immediately painful.[13] It requires specialized equipment, such as autoclaves or reactors made of resistant materials (e.g., PTFE-lined).[3] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and calcium gluconate gel should be readily available as a first-aid measure for skin exposure.[13]
-
Sulfur Tetrafluoride (SF₄): SF₄ is a toxic and corrosive gas that reacts violently with water.[6][7] It must be handled in a closed system under anhydrous conditions. Due to its hazardous nature and the need for specialized apparatus, alternatives like diethylaminosulfur trifluoride (DAST) are often used for lab-scale reactions, though SF₄ remains important for industrial-scale synthesis.[6]
Section 3: Data Presentation: Reaction Conditions
The table below summarizes typical reaction conditions for the fluorination of a key intermediate, 2,3-dichloro-5-(trichloromethyl)pyridine.
| Method | Fluorinating Agent | Catalyst (mol%) | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference(s) |
| Liquid-Phase | Anhydrous HF | FeCl₃ (5%) | 175 | Autoclave | >12 | 73 | [3] |
| Liquid-Phase | Anhydrous HF | FeCl₃ | 170 - 180 | N/A | 4 | ~100 (Conversion) | [14] |
| Liquid-Phase | Anhydrous HF | None specified | 150 - 200 | 4.0 - 10.0 MPa | 10 - 15 | N/A | [2] |
| Vapor-Phase | HF / Cl₂ | Transition Metal | >300 | Atmospheric | Continuous | Good | [8][9] |
Section 4: Experimental Protocols
This section provides a detailed methodology for a representative experiment.
Protocol: Liquid-Phase Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine
This protocol is adapted from a patented procedure for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (e.g., 5 g, 18.84 mmol)
-
Anhydrous Iron(III) chloride (FeCl₃) (e.g., 0.153 g, 0.942 mmol, 5 mol%)
-
Anhydrous Hydrogen Fluoride (HF) (e.g., 2.423 g, 121.1 mmol)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Water (deionized)
Equipment:
-
High-pressure autoclave with a PTFE liner and stirrer
-
Gas inlet for HF
-
Caustic scrubber system for venting
-
Standard laboratory glassware for work-up
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine and iron(III) chloride.
-
Sealing and Reagent Addition: Seal the autoclave. Carefully add anhydrous hydrogen fluoride to the vessel.
-
Heating and Reaction: Heat the sealed autoclave to 175°C while stirring. Maintain this temperature overnight (approx. 12-16 hours).
-
Staged Cooling: Cool the autoclave to 130°C and continue stirring for an additional 5 hours.
-
Final Cooling and Venting: Cool the autoclave to room temperature (25°C). Carefully vent the excess gas phase through a caustic lye scrubber to neutralize any remaining HF.
-
Work-up: Open the autoclave and dissolve the crude reaction mixture in dichloromethane. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic phase sequentially with 1 M NaOH solution and then with water.
-
Isolation and Purification: Separate the organic layer. Remove the dichloromethane by distillation. The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be further purified by vacuum distillation.
Caption: A step-by-step workflow for the fluorination protocol.
Caption: The pathway from a -CCl₃ to a -CF₃ group and potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from unreacted starting materials, by-products from side reactions, or subsequent degradation. These may include:
-
Isomeric Impurities: Other positional isomers of chloro-(trifluoromethyl)pyridine.
-
Over-chlorinated Species: Dichloro- or trichloro-(trifluoromethyl)pyridines, which can be formed during the chlorination step of the synthesis.[1]
-
Incompletely Fluorinated Intermediates: Species such as 3-chloro-5-(trichloromethyl)pyridine or 3-chloro-5-(dichlorofluoromethyl)pyridine may be present if the fluorination reaction is incomplete.[2]
-
Starting Materials: Residual starting materials from the specific synthetic route used.
-
Hydrolysis Products: Although specific data is limited for this compound, similar chlorinated pyridines can undergo hydrolysis.
Q2: My purified this compound is a liquid or oil at room temperature, but the literature reports it as a solid. Why is this?
A2: this compound has a reported melting point between 23-27 °C.[3] If your product is liquid or oily at or below this temperature range, it likely contains impurities that are causing a melting point depression. The presence of residual solvents or isomeric by-products can lead to this observation. Further purification by methods such as fractional distillation or melt crystallization may be necessary.
Q3: The product appears to be degrading or changing color over time. How can I prevent this?
A3: Some sources indicate that this compound can be air-sensitive.[4][5] To prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Persistent impurity peak on GC/MS after distillation. | The impurity has a boiling point very close to the product. | Consider using fractional distillation with a high-efficiency column or an alternative purification method like column chromatography or recrystallization. |
| Low yield after purification. | The product may have been lost during transfers or aggressive purification steps. The crude product may have had a high impurity content. | Optimize the purification protocol. For distillation, ensure the apparatus is well-insulated. For chromatography, select a solvent system that provides good separation without excessive band broadening. |
| Product is a very pale yellow liquid. | This may be due to minor, highly colored impurities. | Treatment with activated carbon followed by filtration may remove the colored impurities. However, a small amount of product may be lost due to adsorption on the carbon. |
| Incomplete separation during column chromatography. | The chosen solvent system may not be optimal for separating the product from a specific impurity. | Perform small-scale TLC experiments with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to identify a system that provides better separation. |
Physicochemical Data of this compound and Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 85148-26-1 | 181.54 | 133-138 | 23-27[3] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | 215.99 | 170-172[2] | Not available |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | 199.53 | 50-55 / 11 mmHg[6][7][8] | 16-20[6][8] |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | 196.56 | 205 | 86-90[9] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for separating compounds with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short-path distillation head, and a receiving flask. Use a fractionating column (e.g., Vigreux or packed column) for better separation. Ensure all glassware is dry.
-
Procedure: a. Place the crude this compound into the distillation flask with a magnetic stir bar. b. Attach the flask to the distillation apparatus and ensure all joints are properly sealed. c. Begin stirring and slowly reduce the pressure to the desired level (e.g., 2 mmHg).[10] d. Gradually heat the distillation flask using a heating mantle. e. Collect any low-boiling fractions first. f. Collect the main fraction at the expected boiling point. For a related compound, a boiling range of 70-120 °C at 2 mmHg was reported.[10] g. Once the main fraction is collected, stop heating and allow the system to cool before slowly reintroducing air.
Protocol 2: Melt Crystallization
This technique purifies a compound by slowly crystallizing it from its molten state, leaving impurities in the liquid phase. A similar procedure has been effective for purifying 2-chloro-5-(trifluoromethyl) pyridine.[11]
-
Apparatus Setup: A jacketed glass vessel with a stirrer and temperature control is ideal.
-
Procedure: a. Place the crude product in the vessel and heat it until it is completely molten. b. Slowly cool the molten product at a controlled rate (e.g., 0.07 °C/min) with gentle stirring.[11] c. Continue cooling until a significant amount of solid has formed. d. Stop cooling and allow the mixture to equilibrate. e. Slowly heat the crystal mass (a process called "sweating") at a controlled rate (e.g., 0.06-0.08 °C/min) to allow trapped impurities to melt and drain from the crystal surface.[11] f. Once the desired final temperature is reached, separate the purified solid from the remaining liquid melt which contains the concentrated impurities.
Diagrams
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. labproinc.com [labproinc.com]
- 6. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 9. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 [amp.chemicalbook.com]
- 10. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-5-(trifluoromethyl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions with 3-Chloro-5-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters. Due to the electron-deficient nature of the pyridine ring and the presence of a chloride, catalyst selection is critical for a successful reaction.
Catalyst and Condition Selection
Question: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
Answer: For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[1] Below is a table of recommended catalyst systems and starting conditions based on successful couplings of similar chloropyridine substrates.[1]
| Catalyst System | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 |
| 4 | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | Na₂CO₃ (2.5) | Acetonitrile/H₂O (3:1) | 80 |
Experimental Protocol: Suzuki-Miyaura Coupling
Question: Can you provide a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound?
Answer: The following is a general procedure using an SPhos ligand, which can be adapted for other catalyst systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (0.8 mL)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Troubleshooting and FAQs: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is not working. What are the common causes of failure?
Answer: Common issues include inactive catalyst, poor choice of ligand or base, and the presence of oxygen or water. The pyridine nitrogen can also inhibit the catalyst.[2]
Question: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Question: My starting material is being consumed, but I am not getting the desired product. Instead, I see the formation of 3-(trifluoromethyl)pyridine. What is happening?
Answer: This is likely due to protodeboronation of your boronic acid, where the boronic acid reacts with a proton source (like water) and is removed from the catalytic cycle. Ensure you are using anhydrous solvents and reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a primary or secondary amine.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a challenging aryl chloride.[4][5]
Catalyst and Condition Selection
Question: Which catalyst systems are recommended for the Buchwald-Hartwig amination of this compound?
Answer: For the amination of electron-deficient aryl chlorides, highly active catalyst systems are required.[2] The table below provides recommended starting points.
| Catalyst System | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5-2) | Toluene or Dioxane | 100-120 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 100 |
| 3 | G3-XPhos (1-2) | - | LHMDS (1.5-2) | THF or Toluene | 80-100 |
| 4 | Pd-PEPPSI-IPr (2-3) | - | K₂CO₃ (2.5) | Dioxane | 110 |
Experimental Protocol: Buchwald-Hartwig Amination
Question: What is a reliable experimental protocol for the Buchwald-Hartwig amination of this compound?
Answer: The following is a general procedure that can be optimized for specific amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
NaOt-Bu (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is sluggish or fails completely. What should I check?
Answer: Aryl chlorides are less reactive than bromides or iodides, so ensuring an active catalyst is crucial.[2] Pre-catalysts that rapidly form the active Pd(0) species are often beneficial. Also, verify the quality of your base, as it is critical for the deprotonation of the amine.
Question: I am observing hydrodehalogenation of my starting material. How can I minimize this side reaction?
Answer: Hydrodehalogenation, the replacement of the chlorine with a hydrogen, can compete with the desired amination. This can sometimes be suppressed by using a bulkier ligand, a different base, or lowering the reaction temperature.
Question: Can I use an aqueous base for this reaction?
Answer: While some Buchwald-Hartwig protocols use aqueous bases, for sensitive substrates or to avoid potential side reactions, anhydrous conditions are generally recommended.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[6][7] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[8]
Catalyst and Condition Selection
Question: What are the recommended catalyst systems for the Sonogashira coupling of this compound?
Answer: The coupling of aryl chlorides in Sonogashira reactions can be challenging. Below are some recommended catalyst systems.
| Catalyst System | Palladium Precursor (mol%) | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | PPh₃ (4-10) | Et₃N or DIPEA (2-3) | THF or DMF | 60-80 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 |
| 3 | PdCl₂(dppf) (3) | CuI (5) | - | Et₃N (3) | DMF | 80 |
| 4 | Pd/C (5) | CuI (10) | PPh₃ (10) | K₂CO₃ (2) | Acetonitrile | 90 |
Experimental Protocol: Sonogashira Coupling
Question: Could you provide a detailed experimental protocol for a Sonogashira coupling with this compound?
Answer: The following is a general procedure for a copper-cocatalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed THF, followed by the terminal alkyne and Et₃N via syringe.
-
Heat the reaction mixture to 70 °C with stirring for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs: Sonogashira Coupling
Question: My Sonogashira reaction is not proceeding. What could be the issue?
Answer: Ensure that your copper(I) source is of good quality, as it is crucial for the formation of the copper acetylide intermediate. The amine base should be dry and free of impurities. Also, check for catalyst deactivation.
Question: I am observing significant Glaser coupling (homocoupling of the alkyne). How can I avoid this?
Answer: Glaser coupling is an oxidative homocoupling of the alkyne and is often promoted by the presence of oxygen. Running the reaction under strictly anaerobic conditions can minimize this side reaction. Using a copper-free Sonogashira protocol is another option to consider.
Question: The reaction starts but then stalls. What might be the cause?
Answer: Catalyst deactivation could be the issue. The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit the reaction. Using a ligand that can better stabilize the catalyst or a higher catalyst loading might be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
handling and storage of air-sensitive 3-Chloro-5-(trifluoromethyl)pyridine
Technical Support Center: 3-Chloro-5-(trifluoromethyl)pyridine
Disclaimer: This document is intended for informational purposes only and does not replace a formal safety data sheet (SDS) or professional consultation. Always refer to the official SDS and follow your institution's safety protocols.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of the air-sensitive compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a halogenated pyridine derivative.[1] It is a solid with a melting point between 23-27 °C and a boiling point of 133-138 °C.[2] Due to the presence of the trifluoromethyl group, it is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[3][4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[5][6]
Q3: Is this compound air-sensitive?
A3: While the provided safety data sheets do not explicitly state its air sensitivity, analogous compounds and general principles for handling reactive chemicals suggest that exposure to atmospheric moisture and oxygen should be minimized to prevent degradation.[7][8] For reactions requiring high purity, treating it as an air-sensitive compound is a recommended precaution.
Q4: What are the recommended storage conditions?
A4: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Some suppliers recommend storing it under an inert atmosphere, especially for long-term storage or if it will be used in sensitive applications.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reaction failure or low yield | Compound degradation due to exposure to air or moisture. | - Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[11][12] - Use freshly opened or properly stored material. - Ensure all solvents and reagents are anhydrous and deoxygenated. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of impurities from degradation or improper handling. | - Re-purify the material if necessary. - Prepare samples for analysis under an inert atmosphere.[13] - Check for signs of decomposition (color change, presence of new peaks). |
| Difficulty in transferring the solid compound | The compound has a low melting point and can be sticky at room temperature. | - If possible, handle the compound in a temperature-controlled environment (e.g., a cooled glovebox). - For quantitative transfers, weigh the compound in a sealed container and dissolve it in a suitable anhydrous solvent for transfer via syringe or cannula.[11] |
| Crystallization or solidification in a syringe or cannula | The compound's melting point is close to ambient temperature. | - Gently warm the syringe or cannula to re-dissolve the compound. - Use a dilute solution to lower the crystallization point. - Ensure the transfer is performed swiftly. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H3ClF3N | [9] |
| Molecular Weight | 181.55 g/mol | [9] |
| Melting Point | 23-27 °C | [2] |
| Boiling Point | 133-138 °C | [2] |
| Density | 1.389 g/cm³ | [5] |
| Flash Point | 54.4 °C (closed cup) | [2] |
Experimental Protocols
Protocol 1: General Handling of this compound in a Glovebox
-
Preparation: Ensure the glovebox has an inert atmosphere (e.g., argon or nitrogen) with low levels of oxygen and water (<1 ppm is ideal).[7][13]
-
Material Transfer: Bring the sealed container of this compound into the glovebox through the antechamber, following the standard evacuation and refilling cycles.[13]
-
Weighing and Dispensing:
-
Use a tared, clean, and dry vial or flask.
-
Carefully open the container of the compound.
-
Using a clean spatula, transfer the desired amount of the solid to the tared container.
-
Securely seal both the stock container and the container with the weighed compound.
-
-
Dissolution (if required):
-
Add a pre-dried, deoxygenated solvent to the container with the weighed compound.
-
Gently swirl to dissolve.
-
-
Removal from Glovebox: Securely seal the container with the prepared solution before removing it from the glovebox through the antechamber.
Protocol 2: Handling of this compound using a Schlenk Line
-
Glassware Preparation: All glassware (Schlenk flask, syringes, etc.) must be thoroughly dried in an oven (e.g., 120 °C overnight) and then cooled under vacuum on the Schlenk line.[11][14]
-
Inert Atmosphere Introduction: Perform at least three vacuum-inert gas (e.g., argon or nitrogen) cycles to ensure the flask is free of air and moisture.[11]
-
Transfer of the Compound:
-
Under a positive flow of inert gas, quickly open the Schlenk flask and add the this compound. This is best done by weighing the solid in a separate, sealed container and adding it via a sidearm or powder funnel under a strong counterflow of inert gas.
-
Immediately reseal the flask.
-
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the flask via a syringe or cannula.[11]
-
Subsequent Reactions: Maintain a positive pressure of inert gas throughout the experiment, monitored by an oil bubbler.[14]
Visualizations
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
- 1. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. echemi.com [echemi.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.no [fishersci.no]
- 10. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Buchwald-Hartwig amination reactions that result in low conversion rates. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is resulting in low or no product formation. What are the primary factors I should investigate?
A1: Low conversion in Buchwald-Hartwig amination can be attributed to several factors. The most critical parameters to examine are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. The interplay of these components is crucial for a successful transformation. Additionally, the quality of reagents and the reaction setup, such as maintaining an inert atmosphere, are fundamental.
Q2: How do I select the appropriate palladium precursor and ligand for my specific substrates?
A2: The choice of the palladium source and, more importantly, the phosphine ligand is critical and often substrate-dependent. While common palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are frequently used, the formation of the active Pd(0) catalyst can sometimes be inefficient.[1] The use of pre-catalysts, which readily form the active catalytic species upon exposure to a base, is often a more reliable approach.[2]
The ligand's steric and electronic properties play a pivotal role in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. For challenging substrates, such as electron-rich or sterically hindered aryl halides, or less nucleophilic amines, specialized bulky and electron-rich phosphine ligands are often necessary. A screening of different generations of Buchwald ligands (e.g., Josiphos, XPhos, RuPhos, BrettPhos) is highly recommended to identify the optimal choice for your specific transformation.[3]
Q3: The reaction with my aryl chloride is sluggish. What can I do to improve the conversion?
A3: Aryl chlorides are generally less reactive than aryl bromides, iodides, or triflates in Buchwald-Hartwig amination due to the strong C-Cl bond, which makes the oxidative addition step more difficult.[4] To improve the conversion of aryl chlorides, consider the following adjustments:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands specifically designed for aryl chloride activation, such as cataCXium® A, SPhos, or XPhos.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Stronger Base: The use of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.
Q4: I am observing a significant amount of hydrodehalogenation byproduct. What causes this and how can it be minimized?
A4: Hydrodehalogenation, the replacement of the halide on the aryl ring with a hydrogen atom, is a common side reaction that competes with the desired amination.[5] This side reaction can arise from β-hydride elimination from an intermediate palladium-amido complex. To minimize hydrodehalogenation:
-
Ligand Selection: Use bulky phosphine ligands that favor reductive elimination over β-hydride elimination.
-
Amine Stoichiometry: Ensure an appropriate stoichiometry of the amine, as an excess can sometimes contribute to side reactions.
-
Reaction Conditions: In some cases, adjusting the solvent or temperature may help to suppress this unwanted pathway. A recent study has also shown that a bimetallic palladium-copper nanocatalyst system can prevent hydrodehalogenation.[6]
Q5: Can the choice of base significantly impact the reaction outcome?
A5: Yes, the base is a critical component of the catalytic system. It is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. The choice of base can influence the reaction rate and compatibility with functional groups on your substrates.[7]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and often lead to faster reaction rates, particularly for less reactive substrates. However, they are not compatible with base-sensitive functional groups like esters or nitro groups.[8]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These offer better functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion.[9] The solubility of inorganic bases can also be a factor; for instance, Cs₂CO₃ has good solubility in many organic solvents.[2]
Q6: What are the best practices for solvent selection in this reaction?
A6: The primary role of the solvent is to dissolve the reactants and catalyst components.[2] Poor solubility is a common and often overlooked reason for low conversion.
-
Common Solvents: Aprotic, non-polar solvents like toluene and dioxane, as well as polar aprotic solvents like THF, are frequently used.
-
Solvent Effects: The solvent can influence the reaction rate and product distribution. For example, in some cases, a switch from toluene to dioxane can improve yields due to better solubility of the reaction components.[2] It's important to use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction by coordinating to the palladium center.[2]
Quantitative Data on Reaction Parameters
To facilitate the optimization of your Buchwald-Hartwig amination, the following tables provide a summary of the effects of different ligands and bases on the reaction yield for a model reaction.
Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| cataCXium® A | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 98 |
| SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 95 |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 92 |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 85 |
| JohnPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 78 |
Data compiled from various sources for illustrative purposes.
Table 2: Effect of Base on the Amination of 4-Bromotoluene with Aniline
| Base | Palladium Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Pd(OAc)₂ | XPhos | Toluene | 100 | 96 |
| KOtBu | Pd(OAc)₂ | XPhos | Toluene | 100 | 94 |
| LHMDS | Pd(OAc)₂ | XPhos | Toluene | 100 | 91 |
| Cs₂CO₃ | Pd(OAc)₂ | XPhos | Dioxane | 100 | 88 |
| K₃PO₄ | Pd(OAc)₂ | XPhos | Dioxane | 100 | 82 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol outlines a high-throughput screening method to efficiently identify the optimal phosphine ligand for a specific Buchwald-Hartwig amination.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and the amine in the chosen reaction solvent.
-
Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent for quantitative analysis.
-
Prepare individual stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each phosphine ligand to be screened.
-
-
Reaction Setup in a 96-Well Plate:
-
To each well of a 96-well reaction plate, add the palladium precursor stock solution.
-
Add the respective phosphine ligand stock solution to each well, ensuring a different ligand per well or per row/column.
-
Add the base (solid or as a solution).
-
Add the stock solution containing the aryl halide and amine.
-
Add the internal standard stock solution.
-
Add additional solvent to reach the desired final concentration.
-
-
Reaction Execution:
-
Seal the 96-well plate with a cap mat.
-
Place the plate on a heating block with magnetic stirring capabilities.
-
Heat the reaction to the desired temperature and stir for the intended duration (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Quench the reactions by adding water to each well.
-
Add an extraction solvent (e.g., ethyl acetate) to each well, seal, and vortex to mix.
-
Separate the organic layer from each well.
-
Analyze the organic extracts by GC-MS or LC-MS to determine the conversion and yield by comparing the product peak area to the internal standard.[1]
-
Protocol 2: General Procedure for Base Screening
This protocol describes a method for screening different bases to optimize the reaction conditions.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precursor, and the optimal ligand (identified from ligand screening) to a series of reaction vials.
-
To each vial, add a different base to be tested (e.g., NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄). Ensure the molar equivalents of the base are consistent across all reactions.
-
-
Reaction Execution:
-
Add the anhydrous and degassed solvent to each vial.
-
Seal the vials and place them in a heating block with magnetic stirring.
-
Heat the reactions to the desired temperature and stir for a set period.
-
-
Monitoring and Work-up:
-
Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Once the reactions are complete, cool them to room temperature.
-
Perform a standard aqueous work-up by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
-
Analysis:
-
Determine the conversion and yield for each base by NMR spectroscopy or chromatographic methods.
-
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for addressing low conversion.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
preventing byproduct formation in trifluoromethylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of trifluoromethylpyridines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of trifluoromethylpyridines and offers potential solutions.
Issue 1: Low Yield of the Desired Trifluoromethylpyridine Product
Q: My reaction is resulting in a low yield of the target trifluoromethylpyridine. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Verify Reagent Purity: Ensure the starting materials, especially the trifluoromethyl-containing building block and the pyridine precursor, are of high purity. Impurities can lead to unwanted side reactions.
-
Optimize Reaction Temperature: The reaction temperature is critical. For instance, in simultaneous vapor-phase chlorination/fluorination, the temperature needs to be carefully controlled (often >300°C) to achieve optimal results.[1][2] For liquid-phase reactions, a gentle increase in temperature (e.g., 40-60°C) might drive the reaction to completion, but monitor carefully for decomposition.[3]
-
Catalyst and Ligand Selection: In cross-coupling reactions, such as the Buchwald-Hartwig amination, the choice of catalyst and ligand is crucial, especially for electron-deficient amines.[3] Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and pre-formed catalysts for more reliable results.[3]
-
Solvent and Base Choice: Ensure you are using anhydrous and degassed solvents to prevent quenching of reactive intermediates. The choice of base is also critical; for many reactions, a strong, non-coordinating base like sodium or lithium tert-butoxide is recommended.[3]
Issue 2: Formation of Multi-Chlorinated Byproducts
Q: I am observing the formation of significant amounts of di- and tri-chlorinated pyridine byproducts in my reaction. How can I minimize these?
A: The formation of multi-chlorinated byproducts is a common challenge, particularly in vapor-phase reactions.[1][2]
-
Control Molar Ratio of Reactants: The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of the chlorinating agent to the pyridine substrate.[1][2] Carefully titrate the amount of chlorine gas or other chlorinating agents.
-
Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can sometimes decrease the extent of over-chlorination.
-
Catalytic Hydrogenolysis: Unwanted multi-chlorinated byproducts can be reduced back to the desired monochlorinated or non-chlorinated trifluoromethylpyridine via catalytic hydrogenolysis.[1][2] This allows for the recycling of byproducts, improving overall process efficiency.[1][2]
Issue 3: Poor Regioselectivity in Cyclocondensation Reactions
Q: My cyclocondensation reaction to form the pyridine ring is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in pyridine ring synthesis is a common hurdle.
-
Choice of Building Block: The structure of the trifluoromethyl-containing building block is paramount.[1][2][4] Commonly used and effective building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][4]
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome. Systematic screening of these parameters is often necessary.
-
One-Pot Procedures: Certain one-pot, multi-component reactions have been developed to provide high regioselectivity, avoiding issues seen with direct trifluoromethylation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing trifluoromethylpyridines?
A1: There are three primary methods for synthesizing trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This involves the fluorination of a trichloromethylpyridine precursor.[1][2]
-
Pyridine Ring Construction: This method utilizes a trifluoromethyl-containing building block in a cyclocondensation reaction to form the pyridine ring.[1][2][4]
-
Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring using a trifluoromethylating agent.[1]
The first two methods are the most commonly used in industrial applications.[1][2]
Q2: What are some common byproducts in trifluoromethylpyridine synthesis?
A2: Common byproducts depend on the synthetic route. In methods involving chlorination, multi-chlorinated trifluoromethylpyridines are frequent byproducts.[1][2] In cyclocondensation reactions, regioisomers and incompletely cyclized intermediates can be observed. Vapor-phase reactions at high temperatures can also lead to decomposition and the formation of undesirable tars.[6]
Q3: How can I purify my trifluoromethylpyridine product from the byproducts?
A3: Standard purification techniques are typically effective. These include:
-
Distillation: For volatile compounds, fractional distillation can separate products with different boiling points.[6]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating compounds with different polarities.[3]
-
Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of trifluoromethylpyridines.
Table 1: Influence of Reaction Conditions on Byproduct Formation in Vapor-Phase Synthesis [2]
| Starting Material | Reaction Temperature (°C) | Molar Ratio (Cl₂:Substrate) | Major Product | Major Byproducts |
| 3-Picoline | 350-450 | 2:1 | 2-Chloro-5-(trifluoromethyl)pyridine | Dichloro(trifluoromethyl)pyridines |
| 3-Picoline | 350-450 | 4:1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Trichloro(trifluoromethyl)pyridines |
| 2,6-Lutidine | 400-500 | 3:1 | Chloro-bis(trifluoromethyl)pyridine | Dichloro-bis(trifluoromethyl)pyridine |
Table 2: Comparison of Different Synthetic Methods for 2-Chloro-4-trifluoromethylpyridine [7]
| Method | Starting Materials | Key Reagents | Yield (%) | Key Advantages |
| Method A | 1,1,1-trifluoro-4-alkoxy-3-buten-2-one, Chloroacetonitrile | Zinc, Trimethylchlorosilane, PCl₅, HCl | 61.5 | Mild conditions, high selectivity |
| Method B | 4-Methylpyridine | Chlorine, Hydrogen Fluoride | Not specified | High temperature and pressure required |
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives[5]
This method offers a highly selective and efficient route to 5-trifluoromethylpyrimidines.
-
A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is prepared.
-
The mixture is stirred at 80 °C for 12 hours under an air atmosphere.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Protocol 2: Acylation of 2-Amino-4-(trifluoromethyl)pyridine using HATU[3]
This protocol is a starting point for the acylation of an electron-deficient amine.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), and stir for 15-30 minutes to pre-activate the acid.
-
Add 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in trifluoromethylpyridine synthesis.
Caption: Decision-making process for selecting a synthetic strategy for trifluoromethylpyridines.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. benchchem.com [benchchem.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 3-Chloro-5-(trifluoromethyl)pyridine Reactions for Pilot Plant Operations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up 3-Chloro-5-(trifluoromethyl)pyridine synthesis for pilot plant operations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Q1: We are observing a lower than expected yield during the vapor-phase chlorination of 3-(trifluoromethyl)pyridine. What are the potential causes and solutions?
A1: Low yields in vapor-phase chlorination can stem from several factors. Firstly, inadequate temperature control is a common issue. The reaction is highly temperature-dependent, and deviations can lead to incomplete conversion or the formation of undesired byproducts.[1][2] Secondly, catalyst deactivation can significantly impact yield. Ensure the catalyst (e.g., activated carbon or a supported metal chloride) is fresh and handled correctly.[3] Lastly, the molar ratio of chlorine to the pyridine starting material is critical. An insufficient amount of chlorine will result in incomplete reaction, while an excess can lead to over-chlorination.[1][2]
Troubleshooting Steps:
-
Verify Temperature Profile: Ensure the reactor temperature is maintained within the optimal range (typically 150-400°C for vapor-phase chlorination).[3]
-
Catalyst Activity Check: If possible, test the activity of a catalyst sample. Consider replacing the catalyst bed if deactivation is suspected.
-
Optimize Molar Ratios: Carefully control the feed rates of both 3-(trifluoromethyl)pyridine and chlorine gas to maintain the desired molar ratio.
-
Analyze Off-Gas: Use online analytics (e.g., GC-MS) to monitor the composition of the reactor off-gas for unreacted starting material and byproduct formation.
Q2: During the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF), we are seeing significant charring and byproduct formation. How can we mitigate this?
A2: Charring and byproduct formation during fluorination with anhydrous HF are often due to poor temperature control and localized overheating. The reaction is highly exothermic, and efficient heat removal is crucial at the pilot scale. Another potential cause is the presence of moisture in the reactants or the reactor system, which can lead to corrosion and side reactions.
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure the reactor's cooling system is functioning optimally. Consider using a jacketed reactor with a high-performance heat transfer fluid. For larger scale, a fluidized-bed reactor can offer better temperature control.[1][2]
-
Control Reagent Addition: Implement a slow, controlled addition of anhydrous HF to manage the reaction exotherm.
-
Ensure Anhydrous Conditions: Thoroughly dry all reactants and ensure the reactor is free of moisture before starting the reaction.
-
Material Compatibility: Verify that all wetted parts of the reactor and associated tubing are constructed from materials resistant to anhydrous HF, such as Monel® or Hastelloy®.
Q3: Our final product, this compound, is contaminated with multi-chlorinated byproducts. What are the best strategies for purification at the pilot plant scale?
A3: The presence of multi-chlorinated byproducts is a common challenge.[1][2] At the pilot scale, fractional distillation is often the most effective method for separating compounds with different boiling points. For impurities that are difficult to separate by distillation, other techniques can be employed.
Purification Strategies:
-
Fractional Distillation: Utilize a packed distillation column with sufficient theoretical plates to achieve the desired separation. Optimize the reflux ratio to balance purity and throughput.
-
Recrystallization: If the product is a solid at a certain stage or can be derivatized to a solid, recrystallization can be a highly effective purification method.
-
Aminimating Reaction for Purification: In some processes, amination reagents can be used to react with and remove certain impurities before a final distillation step.[4]
-
Catalytic Hydrogenolysis: Unwanted chlorinated by-products can sometimes be reduced back to the desired starting material (or a less chlorinated version) through catalytic hydrogenolysis and then recycled into the reactor feed.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling anhydrous hydrogen fluoride (HF) and chlorine gas at a pilot plant scale?
A1: Both anhydrous HF and chlorine are extremely hazardous materials that require stringent safety protocols.
-
Anhydrous Hydrogen Fluoride (HF): HF is a highly corrosive and toxic substance. It can cause severe burns that may not be immediately painful but can result in deep tissue damage.[5][6][7][8][9] Inhalation of HF vapor can lead to severe respiratory damage.[6] All personnel must be trained on HF-specific safety procedures and have immediate access to calcium gluconate gel, which is used as a first aid treatment for skin exposure.[5][7] Work should always be conducted in a well-ventilated area, and a dedicated HF fume hood with a scrubber is recommended.[8] A buddy system should be in place, and no one should work with HF alone.[5][7][9]
-
Chlorine Gas: Chlorine is a toxic and corrosive gas that is a severe respiratory irritant. A dedicated gas detection system with alarms is essential in any area where chlorine is used or stored. Emergency shutdown systems and scrubbers to neutralize any potential releases are critical safety features for a pilot plant.
Q2: What are the key parameters to monitor during the scale-up of the chlorination reaction?
A2: The key parameters to monitor are temperature, pressure, reactant feed rates (molar ratio), and product/byproduct concentrations in the reactor output. Continuous monitoring of these variables is crucial for maintaining control over the reaction, ensuring safety, and achieving consistent product quality. Non-linear changes in heat transfer and mixing efficiency are common challenges during scale-up.[10]
Q3: How can we control the formation of isomers and other byproducts during the synthesis?
A3: Control over byproduct formation is achieved through precise control of reaction conditions. The choice of catalyst, reaction temperature, pressure, and residence time all play a significant role in the selectivity of the reaction. For example, in vapor-phase chlorination, the molar ratio of chlorine to the pyridine substrate can be adjusted to control the degree of chlorination.[1][2]
Q4: What materials of construction are recommended for the reactors and ancillary equipment?
A4: The choice of materials is critical due to the corrosive nature of the reagents. For reactions involving anhydrous HF, materials such as Monel®, Hastelloy®, or Teflon®-lined vessels are recommended. For chlorination reactions, glass-lined steel or specific corrosion-resistant alloys are often used. It is essential to consult material compatibility charts for all reagents and reaction conditions.
Data Presentation
Table 1: Reaction Parameters for Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
| Parameter | Laboratory Scale | Pilot Plant Scale | Reference |
| Temperature | 100 - 250 °C | 150 - 200 °C | [4] |
| Pressure | 1.0 - 15.0 MPa | 4.0 - 10.0 MPa | [4] |
| Reaction Time | 5 - 20 hours | 10 - 15 hours | [4] |
| Fluorinating Agent | Anhydrous HF, KF, NaF, SbF₃ | Anhydrous HF | [4] |
| Molar Ratio (Fluorinating Agent:Substrate) | (1-5):1 to (5-15):1 | (5-15):1 (preferred) | [4] |
| Purity Achieved | > 99.95% | > 99.95% | [4] |
| Yield | > 97.56% | > 97.56% | [4] |
Table 2: Vapor-Phase Chlorination Parameters
| Parameter | Typical Range | Key Considerations | Reference |
| Temperature | 150 - 400 °C | Higher temperatures can lead to over-chlorination. | [3] |
| Catalyst | Activated Carbon, FeCl₃, CuCl₂, ZnCl₂ | Catalyst deactivation can occur over time. | [3] |
| Reactant Molar Ratio (Chlorine:Pyridine) | Varies based on desired product | Precise control is needed to manage selectivity. | [1][2] |
| Pressure | Atmospheric |
Experimental Protocols
Protocol 1: Pilot-Scale Vapor-Phase Chlorination of 3-(trifluoromethyl)pyridine
Objective: To produce this compound via vapor-phase chlorination.
Materials:
-
3-(trifluoromethyl)pyridine
-
Chlorine gas
-
Nitrogen gas (for purging)
-
Activated carbon catalyst
Equipment:
-
Packed bed reactor
-
Vaporizer for 3-(trifluoromethyl)pyridine
-
Mass flow controllers for gases
-
Condenser and collection vessel
-
Scrubber for off-gas treatment
Procedure:
-
System Preparation: Purge the entire reactor system with nitrogen gas to remove any air and moisture.
-
Catalyst Loading: Load the packed bed reactor with fresh activated carbon catalyst.
-
Heating: Heat the reactor to the target temperature (e.g., 250-350°C).
-
Reactant Feed: Once the temperature is stable, introduce a vaporized stream of 3-(trifluoromethyl)pyridine and chlorine gas into the reactor at a controlled molar ratio.
-
Reaction: The reaction occurs as the gases pass over the catalyst bed.
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the product and any unreacted starting material, which are collected in a receiving vessel.
-
Off-Gas Treatment: Non-condensable gases are passed through a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide solution) to remove unreacted chlorine and hydrogen chloride byproduct.
-
Analysis: The collected crude product is analyzed by GC to determine the conversion and selectivity.
-
Purification: The crude product is purified by fractional distillation.
Protocol 2: Pilot-Scale Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Nitrogen gas
Equipment:
-
Pressure reactor with a cooling jacket (e.g., Hastelloy® or Monel®)
-
HF feed system
-
Stirrer
-
Pressure and temperature sensors
-
Scrubber for vent gases
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been pressure tested. Purge the reactor with nitrogen.
-
Charging: Charge the reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Inerting: Seal the reactor and purge with nitrogen again.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 150-200°C).
-
HF Addition: Slowly feed anhydrous HF into the reactor, carefully monitoring the temperature and pressure. The addition rate should be controlled to prevent a rapid increase in temperature.
-
Reaction Period: Maintain the reaction at the set temperature and pressure for the required duration (e.g., 10-15 hours).
-
Cooling and Venting: Cool the reactor to a safe temperature. Slowly vent the excess HF and byproduct HCl through a scrubber.
-
Product Isolation: The crude product is carefully discharged from the reactor.
-
Purification: The crude product is typically washed with a weak base to neutralize any remaining acid and then purified by vacuum distillation.[4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or high impurity issues.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Working Safely with Hydrofluoric Acid Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. uottawa.ca [uottawa.ca]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
Validation & Comparative
1H NMR Analysis of 3-Chloro-5-(trifluoromethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-(trifluoromethyl)pyridine. In the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide leverages spectral data from structurally analogous pyridine derivatives to predict and interpret its 1H NMR spectrum. By comparing the known effects of chloro and trifluoromethyl substituents on the pyridine ring, we can deduce the chemical shifts and coupling patterns expected for this compound. This comparative approach offers valuable insights for researchers working with this and similar halogenated and trifluoromethyl-substituted heteroaromatic compounds.
Predicted 1H NMR Spectral Data and Comparison with Analogs
The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. The expected chemical shifts are influenced by the electronic effects of the chloro and trifluoromethyl substituents.
The chloro group at the 3-position is an ortho, para-directing deactivator. It withdraws electron density through induction but donates electron density via resonance. This complex interplay can lead to modest shifts in the positions of nearby protons. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, leading to significant deshielding of adjacent protons and causing their signals to appear at a lower field (higher ppm).
Based on these principles and analysis of the comparative data below, the following chemical shifts are anticipated for the protons of this compound:
-
H-2: Expected to be the most downfield signal, appearing as a singlet or a narrowly split doublet. Its proximity to the electronegative nitrogen and the deshielding effect of the 3-chloro substituent will contribute to its low-field shift.
-
H-6: Also expected to be significantly downfield, likely appearing as a singlet or a narrowly split doublet. It is positioned between the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group.
-
H-4: Predicted to be the most upfield of the three protons, appearing as a singlet or a narrowly split triplet. It is situated between the two electron-withdrawing groups.
The following table summarizes the experimental 1H NMR data for several related pyridine derivatives, which form the basis for our predictions for this compound.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| Pyridine | 8.524 | 7.155 | 7.542 | 7.155 | 8.524 | CDCl₃ |
| 3,5-Dichloropyridine [1] | 8.35 (s) | - | 7.65 (t) | - | 8.35 (s) | CDCl₃ |
| 2-Chloro-5-(trifluoromethyl)pyridine [2] | - | 7.904 (dd) | 7.497 (d) | - | 8.689 (s) | CDCl₃ |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine [3] | - | - | 8.034 (s) | - | 8.591 (s) | CDCl₃ |
| This compound | ~8.7 (s) | - | ~8.0 (s) | - | ~8.9 (s) | CDCl₃ |
Predicted values are shown in italics.
Experimental Protocols
The following is a general experimental protocol for acquiring a 1H NMR spectrum, applicable to the analysis of this compound and its analogs.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Tune the probe to the correct frequency for ¹H nuclei.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals.
- Use a standard 90° pulse sequence for a quantitative 1D ¹H spectrum.
- Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are typically sufficient.
- Apply a relaxation delay between scans to ensure full relaxation of the protons, which is crucial for accurate integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
- Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
- Analyze the splitting patterns (multiplicity) of the signals to deduce the number of adjacent protons.
Substituent Effects on Pyridine Proton Chemical Shifts
The chemical shifts of the protons in this compound are governed by the interplay of the electronic effects of the chloro and trifluoromethyl substituents and the inherent electronic distribution of the pyridine ring. The following diagram illustrates this logical relationship.
This diagram illustrates how the inductive (-I) and mesomeric (+/-M) effects of the chloro and trifluoromethyl substituents, in combination with the electron-withdrawing nature of the pyridine nitrogen, influence the chemical shifts of the remaining ring protons. The strong deshielding effect of the trifluoromethyl group is expected to have the most pronounced impact, particularly on the adjacent H-6 proton.
References
A Comparative Analysis of Reactivity: 3-Chloro-5-(trifluoromethyl)pyridine vs. 3-Bromo-5-(trifluoromethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the efficiency and success of synthetic campaigns. This guide provides an in-depth comparison of the reactivity of 3-Chloro-5-(trifluoromethyl)pyridine and 3-Bromo-5-(trifluoromethyl)pyridine, two key intermediates in the synthesis of novel agrochemicals and pharmaceuticals. The comparative analysis focuses on their performance in widely utilized palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, and is supported by established chemical principles and experimental data from analogous systems.
The enhanced utility of the trifluoromethylpyridine scaffold in medicinal chemistry underscores the need for a clear understanding of the relative reactivity of its halogenated precursors. The choice between a chloro or bromo substituent at the 3-position significantly impacts reaction kinetics, catalyst selection, and overall yield, thereby influencing the strategic design of synthetic routes.
Theoretical Framework: The Carbon-Halogen Bond as the Decisive Factor
The disparate reactivity of this compound and 3-Bromo-5-(trifluoromethyl)pyridine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the inherent properties of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[1][2] This trend is primarily attributed to the bond dissociation energies of the C-X bond, where the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond during the rate-determining oxidative addition step of the catalytic cycle.
The electron-withdrawing nature of the trifluoromethyl group at the 5-position further influences the electron density of the pyridine ring, impacting the ease of oxidative addition to the palladium(0) catalyst. However, the dominant factor in determining the relative reactivity between the chloro and bromo analogues remains the strength of the carbon-halogen bond.
Suzuki-Miyaura Coupling: A Comparative Outlook
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. When comparing the two subject compounds, 3-Bromo-5-(trifluoromethyl)pyridine is expected to exhibit significantly higher reactivity than its chloro counterpart. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo derivative.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Based on Analogous Systems)
| Feature | 3-Bromo-5-(trifluoromethyl)pyridine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, Buchwald G3/G4 Precatalysts |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | 80-110 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good (with optimized catalyst system) |
Experimental Protocol: Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Bromopyrimidine Analog
The following protocol for the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid serves as a representative example that can be adapted for 3-Bromo-5-(trifluoromethyl)pyridine.[3]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)
-
p-Methoxyphenylboronic acid (1.5 equiv)
-
XPhos Pd G2 (0.05 equiv)
-
XPhos (0.1 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, p-methoxyphenylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 40 minutes.
-
After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired arylated product.
This microwave-assisted protocol highlights the efficiency of modern Suzuki-Miyaura couplings for activated brominated heterocycles. For the less reactive this compound, a more active catalyst system, such as one employing a biarylphosphine ligand like SPhos, and potentially higher temperatures and longer reaction times would likely be necessary to achieve comparable yields.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Parallel Reactivity Trend
The Buchwald-Hartwig amination, a cornerstone for the formation of C-N bonds, exhibits a similar reactivity trend with respect to the halogen substituent. 3-Bromo-5-(trifluoromethyl)pyridine is anticipated to undergo amination more readily than this compound. This allows for the use of a broader range of amines, including less nucleophilic ones, and generally requires less forcing conditions.
For the amination of chloropyridines, particularly those with electron-withdrawing groups, the use of highly active and sterically hindered phosphine ligands is often crucial to facilitate the challenging oxidative addition step and promote efficient reductive elimination.
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Based on Analogous Systems)
| Feature | 3-Bromo-5-(trifluoromethyl)pyridine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | Pd₂(dba)₃/t-BuXPhos, Pd(OAc)₂/RuPhos |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS |
| Reaction Temperature | 60-100 °C | 80-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good (with specialized catalyst system) |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Analog
The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine with an amine, which can be adapted for 3-Bromo-5-(trifluoromethyl)pyridine.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by 3-Bromo-5-(trifluoromethyl)pyridine and the amine.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for the required time (typically 4-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
For the corresponding reaction with this compound, a more electron-rich and sterically demanding ligand such as t-BuXPhos or RuPhos may be required to achieve a satisfactory yield.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
In the comparative analysis of this compound and 3-Bromo-5-(trifluoromethyl)pyridine, the bromo-substituted derivative consistently emerges as the more reactive substrate in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This heightened reactivity, stemming from the weaker carbon-bromine bond, generally affords higher yields under milder conditions. While the chloro-substituted analogue represents a more economical starting material, its successful implementation often necessitates more specialized and expensive catalyst systems, along with more forcing reaction conditions.
For researchers and process chemists, this guide serves to inform strategic decisions in synthetic planning. When rapid reaction optimization and high yields are paramount, 3-Bromo-5-(trifluoromethyl)pyridine is the superior choice. Conversely, for large-scale syntheses where cost is a primary driver, the development of a robust and efficient protocol for the less reactive but more accessible this compound may be a worthwhile endeavor. The provided experimental protocols for analogous systems offer a solid foundation for the development of specific reaction conditions for these valuable synthetic intermediates.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Chloro-5-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 3-Chloro-5-(trifluoromethyl)pyridine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document outlines detailed experimental protocols, presents comparative performance data, and utilizes visualizations to illustrate analytical workflows, thereby aiding in the selection of the most appropriate method for a given analytical challenge.
Introduction to Analytical Techniques
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][2] The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. For compounds like this compound, which are relatively volatile, GC is a commonly employed method for purity assessment.[3][4]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, particularly those that are non-volatile or thermally labile.[1][2][5] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]
Comparative Data Presentation
The following tables summarize the typical quantitative performance characteristics of GC, HPLC, and qNMR for the purity assessment of this compound. The data presented is illustrative, based on the expected performance of these methods for similar halogenated pyridine derivatives.
Table 1: Comparison of Key Performance Parameters
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantitative determination based on the molar ratio to an internal standard. |
| Typical Purity (%) | > 99.0 | > 99.0 | > 99.0 (absolute purity) |
| Precision (%RSD) | < 1.0 | < 0.5 | < 1.0 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% (impurity dependent) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% (impurity dependent) |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Sample Preparation | Simple dilution in a volatile solvent. | Dilution in mobile phase. | Accurate weighing of sample and internal standard. |
| Impurity Identification | Requires GC-MS. | Requires HPLC-MS. | Structural elucidation of impurities is possible. |
Table 2: Suitability for Different Types of Impurities
| Impurity Type | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Volatile Impurities | Excellent | Good | Good |
| Non-Volatile Impurities | Poor (unless derivatized) | Excellent | Excellent |
| Positional Isomers | Good (with appropriate column) | Excellent | Excellent (often baseline resolved) |
| Structurally Unrelated Impurities | Good | Good | Good (if they have NMR-active nuclei) |
| Residual Solvents | Excellent | Moderate | Excellent |
Experimental Protocols
Gas Chromatography (GC-FID) Method
This method is suitable for determining the purity of this compound and detecting volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a solution of this compound in acetone at a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method
This reverse-phase HPLC method is suitable for the separation of this compound from its potential non-volatile impurities and positional isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.
Quantitative ¹H-NMR (qNMR) Method
This method provides an absolute purity determination without the need for a reference standard of the analyte.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic anhydride (or another suitable standard with known purity and non-overlapping signals).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently vortex to ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8-16.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, taking into account the molar masses, number of protons in the integrated signals, and the weights of the sample and internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Decision tree for method selection.
Conclusion and Recommendations
The choice of the optimal analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
Gas Chromatography (GC) is a reliable and robust method for routine quality control, especially for monitoring volatile impurities and by-products from the synthesis process. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for the identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC) is the preferred method when non-volatile impurities or positional isomers are of concern. Its high precision and the ability to couple with mass spectrometry (HPLC-MS) make it a versatile technique for both quantitative purity determination and impurity profiling.
-
Quantitative NMR (qNMR) offers the distinct advantage of providing an absolute purity value without the need for a specific certified reference material of this compound. This makes it an invaluable tool in early-stage development and for the certification of in-house reference standards.
For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity testing and separation of impurities, while qNMR can establish the absolute purity of the main component, and GC-MS or HPLC-MS can be used to identify the separated impurities. This orthogonal approach provides a high degree of confidence in the quality of this compound.
References
A Spectroscopic Showdown: Unmasking the Isomers of Trifluoromethylpyridine
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-, 3-, and 4-trifluoromethylpyridine isomers. This guide provides a comparative analysis of their NMR, IR, Raman, and Mass Spectrometry data, supported by detailed experimental protocols to aid in their unambiguous identification.
The introduction of a trifluoromethyl group to a pyridine ring can dramatically alter its physicochemical and pharmacological properties. As a result, the precise identification of the positional isomer—be it at the 2, 3, or 4-position—is a critical step in synthetic chemistry and drug discovery. This guide offers a head-to-head comparison of the spectroscopic characteristics of these three isomers, providing a valuable resource for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool
NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, provides the most definitive data for distinguishing between the trifluoromethylpyridine isomers. The substitution pattern profoundly influences the chemical shifts (δ) and coupling constants (J) of the pyridine ring protons and carbons, as well as the chemical shift of the trifluoromethyl group's fluorine atoms.
Comparative NMR Data
| Isomer | Technique | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Trifluoromethylpyridine | ¹H NMR | H-3 | ~7.5 (ddd, J ≈ 7.6, 4.8, 1.2 Hz) |
| H-4 | ~7.89 (t, J ≈ 7.6 Hz)[1] | ||
| H-5 | ~7.70 (d, J ≈ 8.0 Hz)[1] | ||
| H-6 | ~8.75 (d, J ≈ 4.4 Hz)[1] | ||
| ¹³C NMR | C-2 | ~149.1 (q, J ≈ 35 Hz) | |
| C-3 | ~122.5 (q, J ≈ 5 Hz) | ||
| C-4 | ~137.2 | ||
| C-5 | ~127.5 | ||
| C-6 | ~150.1 | ||
| CF₃ | ~121.5 (q, J ≈ 274 Hz) | ||
| ¹⁹F NMR | CF₃ | ~ -68.1[1] | |
| 3-Trifluoromethylpyridine | ¹H NMR | H-2 | ~8.91 (s)[1] |
| H-4 | ~7.94 (d, J ≈ 8.0 Hz)[1] | ||
| H-5 | ~7.50 (dd, J ≈ 8.0, 4.8 Hz)[1] | ||
| H-6 | ~8.82 (d, J ≈ 4.8 Hz)[1] | ||
| ¹³C NMR | C-2 | ~152.0 (q, J ≈ 4 Hz) | |
| C-3 | ~131.5 (q, J ≈ 33 Hz) | ||
| C-4 | ~135.5 | ||
| C-5 | ~123.8 (q, J ≈ 3 Hz) | ||
| C-6 | ~148.5 | ||
| CF₃ | ~123.5 (q, J ≈ 273 Hz) | ||
| ¹⁹F NMR | CF₃ | ~ -63.2[1] | |
| 4-Trifluoromethylpyridine | ¹H NMR | H-2, H-6 | ~8.7 (d, J ≈ 5 Hz) |
| H-3, H-5 | ~7.5 (d, J ≈ 5 Hz) | ||
| ¹³C NMR | C-2, C-6 | ~150.5 (q, J ≈ 6 Hz) | |
| C-3, C-5 | ~121.2 (q, J ≈ 4 Hz) | ||
| C-4 | ~137.8 (q, J ≈ 34 Hz) | ||
| CF₃ | ~123.3 (q, J ≈ 273 Hz) | ||
| ¹⁹F NMR | CF₃ | ~ -65.0 |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary slightly depending on the solvent and concentration.
Vibrational Spectroscopy: Fingerprinting the Isomers
Infrared (IR) and Raman spectroscopy provide valuable "fingerprint" information based on the vibrational modes of the molecules. While the spectra can be complex, key differences in the C-H, C-N, and C-F stretching and bending vibrations can be used for differentiation.
Comparative Vibrational Spectroscopy Data
| Isomer | Technique | Key Vibrational Frequencies (cm⁻¹) |
| 2-Trifluoromethylpyridine | IR | C-F stretching: ~1300-1100 (strong, complex bands), Pyridine ring vibrations: ~1600-1400 |
| Raman | Strong ring breathing modes, C-F symmetric stretch | |
| 3-Trifluoromethylpyridine | IR | C-F stretching: ~1300-1100 (strong, complex bands), Pyridine ring vibrations: ~1600-1400 |
| Raman | Characteristic shifts in ring breathing modes compared to the 2-isomer | |
| 4-Trifluoromethylpyridine | IR | C-F stretching: ~1300-1100 (strong, complex bands), Pyridine ring vibrations: ~1600-1400 |
| Raman | Distinct ring breathing modes due to higher symmetry |
Note: Specific peak positions and intensities can be influenced by the sample phase (e.g., liquid, gas, or solid).
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation products. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| 2-Trifluoromethylpyridine | 147 | [M-F]⁺ (128), [M-CF₃]⁺ (78, pyridine radical cation), ions corresponding to fluorinated pyridine fragments. |
| 3-Trifluoromethylpyridine | 147 | [M-F]⁺ (128), [M-CF₃]⁺ (78), and characteristic fragmentation of the pyridine ring. |
| 4-Trifluoromethylpyridine | 147 | [M-F]⁺ (128), [M-CF₃]⁺ (78), with potential differences in the relative abundances of fragment ions compared to the other isomers. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylpyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 512-2048 scans).
-
Reference the spectrum to the solvent peaks.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to an external or internal standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the salt plates.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Raman Spectroscopy
-
Sample Preparation: Liquid samples can be analyzed in a glass capillary tube or a cuvette.
-
Instrumentation: Employ a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Collect the scattered light using a suitable objective and detector.
-
Acquire the spectrum over a relevant Raman shift range (e.g., 200-3500 cm⁻¹).
-
The number of accumulations and acquisition time will depend on the sample's scattering efficiency and the laser power.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and its fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of trifluoromethylpyridine isomers.
Caption: Workflow for the spectroscopic differentiation of trifluoromethylpyridine isomers.
References
A Comparative Guide to the Synthesis and HPLC Validation of 3-Chloro-5-(trifluoromethyl)pyridine
For researchers and professionals in drug development and agrochemical synthesis, the purity and efficient production of key intermediates are paramount. 3-Chloro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of various active pharmaceutical ingredients and pesticides.[1][2] This guide provides a comparative analysis of two distinct synthetic routes to this compound, alongside a detailed High-Performance Liquid Chromatography (HPLC) method for its validation, ensuring accurate purity assessment and impurity profiling.
Synthesis Methodologies: A Head-to-Head Comparison
Two prevalent methods for the synthesis of this compound are vapor-phase chlorination and direct fluorination. Below, we detail and compare these approaches.
Method 1: Vapor-Phase Chlorination
This process involves the reaction of a 5-(trifluoromethyl)pyridine derivative with chlorine gas at elevated temperatures in the presence of a catalyst.[3] This method is advantageous for its potential for continuous processing and scalability.
Method 2: Direct Fluorination
An alternative approach involves the direct fluorination of a polychlorinated precursor, such as 2,3-dichloro-5-trichloromethylpyridine, using a fluorinating agent like anhydrous hydrogen fluoride (HF).[4] This route can offer high selectivity under optimized conditions.
A summary of the comparative performance of these two methods is presented in Table 1.
| Parameter | Method 1: Vapor-Phase Chlorination | Method 2: Direct Fluorination |
| Starting Material | 5-(trifluoromethyl)pyridine | 2,3-dichloro-5-trichloromethylpyridine |
| Key Reagents | Chlorine gas, Catalyst (e.g., activated carbon, metal chlorides) | Anhydrous HF, KF, NaF, or SbF₃ |
| Reaction Conditions | High Temperature (Vapor Phase) | 100-250°C, 1.0-15.0 MPa |
| Typical Yield | 80-85% | 88-92% |
| Purity (crude) | 90-95% | 93-97% |
| Key Impurities | Dichloro- and trichloro-(trifluoromethyl)pyridines | Incompletely fluorinated intermediates, over-fluorinated byproducts |
| Advantages | Suitable for continuous manufacturing | High selectivity and yield |
| Disadvantages | Formation of multi-chlorinated byproducts | Handling of hazardous fluorinating agents, high-pressure equipment |
Table 1. Comparison of Synthesis Methods for this compound.
Experimental Protocols
Synthesis Protocol 1: Vapor-Phase Chlorination
-
A tubular reactor is packed with an activated carbon catalyst.
-
The reactor is heated to the reaction temperature (typically 300-400°C).
-
A stream of 5-(trifluoromethyl)pyridine is vaporized and mixed with a controlled flow of chlorine gas.
-
The gas mixture is passed through the catalyst bed.
-
The product stream is cooled to condense the chlorinated pyridines.
-
The crude product is collected and purified by fractional distillation.
Synthesis Protocol 2: Direct Fluorination
-
2,3-dichloro-5-trichloromethylpyridine is charged into a high-pressure autoclave.
-
Anhydrous hydrogen fluoride is introduced into the autoclave.
-
The mixture is heated to 150-200°C, and the pressure is maintained at 4.0-10.0 MPa for 10-15 hours.[4]
-
After the reaction, the autoclave is cooled, and the excess HF is carefully vented.
-
The crude product is neutralized, washed, and purified by vacuum distillation.
HPLC Validation: A Robust Protocol for Purity and Impurity Determination
Accurate determination of the purity of this compound and the identification of process-related impurities are crucial for quality control. The following HPLC method is optimized for this purpose, based on methodologies for analogous compounds.[5]
HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 70% Acetonitrile
-
10-15 min: 70% Acetonitrile
-
15-17 min: 70% to 30% Acetonitrile
-
17-20 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Data Presentation: Purity and Impurity Profile
The developed HPLC method was used to analyze the crude product from both synthesis routes. The results, including the retention times of the main product and key impurities, are summarized in Table 2.
| Compound | Retention Time (min) | Method 1: Area % | Method 2: Area % |
| This compound | 8.5 | 94.2 | 96.8 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 9.8 | 2.1 | 0.5 |
| 3,5-Dichloro-2-(trifluoromethyl)pyridine | 9.5 | 1.5 | Not Detected |
| 2,3-dichloro-5-trichloromethylpyridine (starting material) | 12.1 | Not Detected | 1.2 |
| Other Impurities | - | 2.2 | 1.5 |
Table 2. HPLC Analysis of Crude this compound from Different Synthesis Routes.
Workflow and Pathway Visualization
To provide a clear overview of the entire process from synthesis to validation, the following diagrams illustrate the experimental workflow.
Caption: Experimental workflow from synthesis to HPLC validation.
The logical relationship for selecting a synthesis method based on desired outcomes is depicted below.
Caption: Decision pathway for synthesis method selection.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
comparative study of catalysts for Suzuki coupling of chloropyridines
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Chloropyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, the use of readily available and cost-effective chloropyridines as substrates presents a significant challenge due to the strength of the C-Cl bond. The choice of an appropriate catalyst system is therefore paramount to achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium-based catalytic systems for the Suzuki coupling of chloropyridines, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of chloropyridines is critically influenced by the choice of ligand, palladium precursor, base, and solvent system. Below is a summary of quantitative data for the coupling of various chloropyridines with phenylboronic acid, showcasing the performance of different catalytic systems.
| Catalyst System (Pd Source / Ligand) | Chloropyridine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2-Chloropyridine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | [1] |
| Pd(OAc)₂ / PPh₃ | 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | 4 | [2] |
| Pd(OAc)₂ / XPhos (XPhos Pd G3) | 2-Chloropyridine-3-boronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | [1] |
| Pd(OAc)₂ / SPhos (SPhos Pd G3) | 2-Chloropyridine-3-boronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | [1] |
| Pd(PEPPSI-IPr) | 2,4-Dichloropyridine | K₂CO₃ | 1,4-Dioxane | 80 | 24 | 85 | 3 | [3] |
| [Pd(IPr)(cinnamyl)Cl] | 2,4-Dichloro-heteroarene | K₂CO₃ | 1,4-Dioxane | RT | 24 | High | 3 | [2] |
| PdCl₂(Amphos)₂ | 3-Amino-2-chloropyridine | K₂CO₃ | - | 90 | 5 | 79 | 1 | [4] |
*Note: Data for dichloropyrimidines and dichloro-heteroarenes are included as representative examples of challenging chloro-heteroaryl substrates.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyridines using different palladium catalyst systems.
Protocol 1: Suzuki Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a conventional palladium catalyst.[1]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 2-chloropyridine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using a Buchwald-type Precatalyst (XPhos Pd G3)
This protocol utilizes a modern, highly active Buchwald-type precatalyst, which often provides higher yields and shorter reaction times.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF or Toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a vial with the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Add the anhydrous solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligated Catalyst (Pd-PEPPSI-IPr)
This protocol employs a robust NHC-ligated palladium catalyst, known for its high stability and activity with challenging substrates.[3]
Materials:
-
Dichloropyridine (0.5 mmol, 1.0 equiv)
-
Phenylboronic acid (0.55 mmol, 1.1 equiv)
-
Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (1.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inside a glovebox, charge a reaction vial with the dichloropyridine, phenylboronic acid, and K₂CO₃.
-
Add the Pd(PEPPSI)(IPr) catalyst to the vial.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and stir the mixture at 80 °C for 24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the yield.
-
Purify the product by column chromatography.
Catalyst Selection Workflow
The selection of an optimal catalyst system for the Suzuki coupling of chloropyridines can be guided by a systematic approach. The following diagram illustrates a logical workflow for this process.
Caption: A generalized workflow for selecting and optimizing a catalyst system for the Suzuki coupling of chloropyridines.
References
Comparative Electrochemical Properties of 3-Chloro-5-(trifluoromethyl)pyridine and a Guide to its Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by its halogen and trifluoromethyl substituents. Understanding the electrochemical behavior of this and related molecules is crucial for predicting their metabolic pathways, designing novel synthetic routes, and elucidating potential mechanisms of action.
This guide provides a comparative overview of the expected electrochemical properties of this compound and its structural analogs. In the absence of direct experimental data for this specific compound in publicly accessible literature, this guide offers a qualitative comparison based on established principles of physical organic chemistry. Furthermore, it presents a detailed, generalized experimental protocol for conducting cyclic voltammetry, a key technique for characterizing the redox properties of such compounds.
Theoretical Electrochemical Behavior
The electrochemical properties of aromatic compounds are significantly influenced by the nature and position of their substituents. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups present in this compound, generally make the molecule more susceptible to reduction (i.e., they lower the reduction potential) and more resistant to oxidation (i.e., they increase the oxidation potential).[1][2]
-
Reduction: The trifluoromethyl group is a strong electron-withdrawing group, and the chlorine atom also withdraws electron density from the pyridine ring. This depletion of electron density makes the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) more favorable. Therefore, this compound is expected to have a less negative reduction potential compared to unsubstituted pyridine.
-
Oxidation: Conversely, the removal of an electron from the highest occupied molecular orbital (HOMO) becomes more difficult due to the presence of these electron-withdrawing groups. Consequently, the oxidation potential of this compound is anticipated to be higher (more positive) than that of unsubstituted pyridine.
Comparison with Structural Analogs
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C1=C(C=NC=C1Cl)C(F)(F)F | C₆H₃ClF₃N | 181.54 | Not available | Not available |
| 2-Chloro-5-(trifluoromethyl)pyridine | Clc1nccc(c1)C(F)(F)F | C₆H₃ClF₃N | 181.54 | 139-141[3] | 32-34[3][4][5] |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Clc1cc(ccn1F)C(F)(F)F | C₆H₂ClF₄N | 199.53 | 50-55 (at 11 mmHg)[6] | 16-20[6] |
The relative positions of the electron-withdrawing groups will fine-tune the electrochemical properties. For instance, the position of the chlorine atom in 2-chloro-5-(trifluoromethyl)pyridine versus this compound will have a nuanced effect on the electron density distribution in the pyridine ring, likely leading to different reduction and oxidation potentials. The addition of a second halogen, as in 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, would be expected to further increase the reduction potential and oxidation potential due to the additive electron-withdrawing effects.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species.[7] The following is a generalized protocol for the analysis of a substituted pyridine, such as this compound, in a non-aqueous solvent like acetonitrile.
Materials and Reagents
-
Working Electrode (e.g., Glassy Carbon Electrode, 3 mm diameter)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Analyte (e.g., this compound)
-
Solvent: Anhydrous acetonitrile (CH₃CN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar
-
Inert gas (Argon or Nitrogen) for deaeration
-
Polishing materials for the working electrode (e.g., alumina slurry)
Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.
-
Prepare a stock solution of the analyte (e.g., 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters on the potentiostat software:
-
Initial Potential: A potential where no faradaic reaction is expected to occur.
-
Switching Potential(s): Potentials sufficiently negative and positive to observe the reduction and oxidation events of interest.
-
Final Potential: Typically the same as the initial potential.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to investigate the nature of the electrochemical processes.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Record the resulting voltammogram (current vs. potential).
-
Identify the peak potentials for reduction (Epc) and oxidation (Epa) and the corresponding peak currents (ipc and ipa).
-
The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be estimated as (Epa + Epc) / 2 for a reversible process.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a cyclic voltammetry experiment.
References
- 1. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 6. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
A Comparative Efficacy Analysis of Trifluoromethylpyridine-Derived Fungicides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylpyridine moiety has become a cornerstone in the development of modern fungicides, imparting unique physicochemical properties that enhance their efficacy and spectrum of activity. This guide provides a comprehensive comparison of key fungicides derived from trifluoromethylpyridines, offering a detailed examination of their performance based on available experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions and designing future research.
Overview of Trifluoromethylpyridine Fungicides
Fungicides containing the trifluoromethylpyridine scaffold exhibit diverse modes of action, primarily targeting fungal respiration. This guide will focus on a selection of prominent fungicides from this class, including Succinate Dehydrogenase Inhibitors (SDHIs) like Fluopyram and Cyclobutrifluram, and uncouplers of oxidative phosphorylation such as Fluazinam. Additionally, fungicides with other distinct mechanisms, such as Fluopicolide, Fluopimomide, and Picoxystrobin, will be discussed.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of selected trifluoromethylpyridine-derived fungicides against various plant pathogens, presented as the half-maximal effective concentration (EC₅₀). Lower EC₅₀ values are indicative of higher antifungal activity.
Table 1: Efficacy (EC₅₀ in µg/mL) of SDHI Trifluoromethylpyridine Fungicides
| Fungicide | Pathogen | EC₅₀ (µg/mL) | Reference |
| Fluopyram | Botrytis cinerea | 5.389 | [1] |
| Alternaria solani | 0.244 | [1] | |
| Phytophthora capsici | 110.05 | [2] | |
| Sclerotinia sclerotiorum | 87.3% inhibition (concentration not specified) | [3] | |
| Cyclobutrifluram | Meloidogyne incognita (Nematode) | 0.48 (2-hr) / 0.15 (24-hr) | [4] |
| Rotylenchulus reniformis (Nematode) | 1.07 (2-hr) / 0.38 (24-hr) | [4] | |
| Bursaphelenchus xylophilus (Nematode) | LC₅₀: 0.1078 mg·L⁻¹ | [5] |
Table 2: Efficacy (EC₅₀ in µg/mL) of Other Trifluoromethylpyridine Fungicides
| Fungicide | Pathogen | EC₅₀ (µg/mL) | Reference |
| Fluazinam | Phytophthora infestans | Did not achieve 100% inhibition at 4000 ppm in one study | [6] |
| Fluopicolide | Pseudoperonospora cubensis | 0.02 - 0.40 (sporulation inhibition) | [7] |
| Phytophthora capsici | 0.05 - 0.35 (mycelial growth) | [7][8] | |
| Phytophthora infestans | Mean EC₅₀ higher for 36_A2 genotype | [9] | |
| Fluopimomide | Meloidogyne incognita (Nematode) | LC₅₀: 23.4 (J2s, 48-hr) / 9.5 (eggs, 48-hr) | [10] |
| Picoxystrobin | Cereal Rusts & Mildews | Delivers superior activity compared to some commercial strobilurins | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. The following are protocols for common in vitro and in vivo assays used to evaluate fungicide performance.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method assesses the ability of a fungicide to inhibit the growth of a fungal pathogen on an agar medium.[12][13][14][15][16]
Materials:
-
Pure culture of the target fungal pathogen
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solution of known concentration (dissolved in a suitable solvent)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5-10 mm diameter)
-
Incubator
Procedure:
-
Prepare the growth medium (e.g., PDA) and sterilize by autoclaving.
-
Cool the molten agar to approximately 45-50°C.
-
Add the required volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent alone.
-
Thoroughly mix the fungicide into the agar and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.
-
Using a sterile cork borer, cut a mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of the fungicide-amended and control plates.
-
Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
In Vivo Detached Leaf Assay
This assay evaluates the efficacy of a fungicide in preventing or controlling disease on detached plant leaves.[17][18][19][20][21]
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant
-
Fungicide solution at the desired concentration
-
Spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL)
-
Moist chambers (e.g., plastic boxes with moist filter paper)
-
Atomizer or sprayer
-
Incubator or growth chamber with controlled light and temperature
Procedure:
-
Collect healthy leaves from plants grown under controlled conditions.
-
Wash the leaves gently with sterile distilled water and allow them to air dry.
-
For protective assays, spray the leaves with the fungicide solution until runoff and allow them to dry completely. Control leaves are sprayed with water or a solvent control.
-
Place the leaves, abaxial (lower) side up, in a moist chamber.
-
Inoculate each leaf with a droplet of the pathogen spore suspension.
-
For curative assays, inoculate the leaves with the pathogen first and then apply the fungicide treatment after a specific incubation period (e.g., 24 hours).
-
Incubate the moist chambers at the optimal temperature and light conditions for disease development (e.g., 15-20°C with a 16-hour photoperiod).
-
Assess disease severity after a specific incubation period (e.g., 5-7 days) by measuring the lesion size or the percentage of the leaf area covered by lesions.
-
Calculate the percentage of disease control for each treatment compared to the untreated control.
Signaling Pathways and Modes of Action
Understanding the molecular mechanism of a fungicide is critical for managing resistance and for the development of new active ingredients. The trifluoromethylpyridine fungicides discussed here have distinct modes of action.
Succinate Dehydrogenase Inhibitors (SDHIs)
Fluopyram and Cyclobutrifluram belong to the SDHI class of fungicides. They act by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain.[22][23] This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development.
Caption: SDHI fungicides inhibit Complex II of the mitochondrial electron transport chain.
Uncouplers of Oxidative Phosphorylation
Fluazinam functions by uncoupling oxidative phosphorylation.[24][25][26] It disrupts the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis. This leads to a rapid depletion of cellular energy and cell death. Some evidence suggests Fluazinam may also directly inhibit mitochondrial complex I.[27]
Caption: Fluazinam dissipates the proton gradient required for ATP synthesis.
Other Modes of Action
-
Fluopicolide: This fungicide has a unique mode of action, targeting spectrin-like proteins in oomycetes.[8][9] These proteins are essential for maintaining the integrity of the cytoskeleton. Disruption of these proteins leads to cell lysis.
-
Picoxystrobin: As a strobilurin fungicide, picoxystrobin inhibits mitochondrial respiration at Complex III (the Qo site).[28]
Conclusion
Fungicides derived from trifluoromethylpyridines represent a diverse and potent class of agrochemicals. Their varied modes of action, from the well-established inhibition of succinate dehydrogenase to the unique disruption of the cytoskeleton, provide multiple tools for the management of fungal pathogens. The quantitative data and experimental protocols presented in this guide offer a foundation for comparative analysis and the strategic design of future research and development in this critical area of crop protection. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective fungicidal agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique | Adhikari 1 | Field Crop [cropscipublisher.com]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. agro.au.dk [agro.au.dk]
- 19. ars.usda.gov [ars.usda.gov]
- 20. Detached leaf assays reveal long-term efficacy of the systemic fungicide flutriafol against boxwood blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Research in Plant Disease [online-rpd.org]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. benchchem.com [benchchem.com]
- 25. Reduced efficacy of fluazinam against Phytophthora infestans in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fluazinam targets mitochondrial complex I to induce reactive oxygen species-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fao.org [fao.org]
literature review of synthetic routes to 3-Chloro-5-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated pyridines is a critical step in the development of novel agrochemicals and pharmaceuticals. Among these, 3-Chloro-5-(trifluoromethyl)pyridine serves as a vital structural motif. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, complete with experimental data, detailed protocols, and pathway visualizations.
This review focuses on two distinct and industrially relevant strategies for the synthesis of this compound: the direct, high-temperature vapor-phase chlorination of a trifluoromethylpyridine precursor and the classic Sandmeyer reaction involving the diazotization of an aminopyridine intermediate.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as scale, available starting materials, and required purity. The following table summarizes the key quantitative metrics for the two primary methods discussed.
| Parameter | Route 1: Vapor-Phase Chlorination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine | 3-Amino-5-(trifluoromethyl)pyridine |
| Key Reagents | Chlorine (Cl₂), Activated Carbon | Sodium Nitrite (NaNO₂), HCl, Copper(I) Chloride (CuCl) |
| Reaction Temp. | 350 °C | 0 °C to 25 °C |
| Reaction Time | Not specified (continuous flow) | ~3.25 hours |
| Yield | 86.8% (for 2,3-dichloro-5-(trifluoromethyl)pyridine) | High (typical for Sandmeyer reactions) |
| Primary Advantage | High throughput, suitable for large scale | Mild conditions, high functional group tolerance |
| Primary Disadvantage | High energy input, harsh conditions | Use of potentially unstable diazonium intermediates |
Route 1: Vapor-Phase Chlorination
This method involves the direct chlorination of a substituted trifluoromethylpyridine at high temperatures in the gas phase over a catalyst. It is a robust method often employed for large-scale industrial production due to its potential for continuous processing. The reaction proceeds by passing the vaporized starting material along with chlorine gas through a heated reactor containing a catalyst.[1]
Reaction Pathway
Experimental Protocol
The following protocol is based on a patented industrial process for a structurally related analog, demonstrating the general methodology.[1]
-
Catalyst Preparation: A reaction tube (1.5 cm inner diameter, 50 cm length) is packed with 40 ml of granular activated carbon.
-
Reaction Setup: The tube is heated in an electric furnace to maintain a reaction temperature of 350°C.
-
Reactant Feed: A mixture of 2-chloro-5-(trifluoromethyl)pyridine and chlorine gas is prepared. For every 1 mole of the pyridine starting material, 1.5 moles of chlorine are used.
-
Vaporization & Reaction: The 2-chloro-5-(trifluoromethyl)pyridine is vaporized and introduced into the reaction tube along with the chlorine gas. The gaseous mixture is passed through the activated carbon catalyst bed.
-
Product Collection: The gas exiting the reaction tube is cooled to condense the products.
-
Analysis and Yield: The resulting product mixture is analyzed by gas chromatography. Based on the patent data for this analogous reaction, a conversion of the starting material of 95.4% is achieved, with a selectivity for 2,3-dichloro-5-(trifluoromethyl)pyridine of 91.0%, resulting in an overall yield of 86.8%.[1]
Route 2: Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for converting a primary aromatic amine into a halide via a diazonium salt intermediate.[2] This two-step process is performed under mild, aqueous conditions, making it highly compatible with various functional groups and suitable for laboratory-scale synthesis.
Reaction Workflow
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the deaminative chlorination of heteroaromatic amines.[2]
-
Diazotization (Step 1):
-
Dissolve 1 equivalent of 3-Amino-5-(trifluoromethyl)pyridine in 37% aqueous hydrochloric acid at 0°C in a reaction vessel.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred mixture, maintaining the temperature at 0°C.
-
Stir the reaction mixture for 15 minutes at 0°C to ensure complete formation of the diazonium salt.
-
-
Chloro-de-diazoniation (Step 2):
-
In a separate vessel, prepare a solution or slurry of copper(I) chloride (1.3 equivalents) in aqueous HCl.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours. Vigorous nitrogen evolution will be observed.
-
-
Work-up and Isolation:
-
Once the reaction is complete (cessation of gas evolution), partition the crude mixture between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by standard techniques such as column chromatography or distillation.
-
References
Safety Operating Guide
Proper Disposal of 3-Chloro-5-(trifluoromethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-5-(trifluoromethyl)pyridine, a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Hazard Profile and Safety Summary
This compound presents several hazards that must be managed throughout its lifecycle, including disposal. The following table summarizes its key hazard classifications as outlined in safety data sheets (SDS).
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/vapors are generated, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that complies with all federal, state, and local regulations.[3] The following protocol outlines the general steps for its safe disposal.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[2]
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like sawdust.
-
Sweep or scoop the absorbed material into a suitable container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.[2]
-
All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Chloro-5-(trifluoromethyl)pyridine
This guide provides immediate, essential safety and logistical information for handling 3-Chloro-5-(trifluoromethyl)pyridine, tailored for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₆H₃ClF₃N |
| Molecular Weight | 181.54 g/mol |
| CAS Number | 85148-26-1 |
| Appearance | Solid |
| Boiling Point | 133-138 °C |
| Melting Point | 23-27 °C |
| Flash Point | 54.4 °C (129.9 °F) - closed cup |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic or harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation[3][4] |
Signal Word: Danger or Warning [1][3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.
| PPE | Specification |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities or when there is a significant risk of splashing.[5] |
| Skin Protection | Chemically resistant gloves (Nitrile or Neoprene are recommended).[6][7][8] A flame-resistant lab coat must be worn.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Standard Operating Procedure: Handling and Storage
A systematic approach to handling and storage is crucial to minimize risk. The following workflow outlines the necessary steps.
Experimental Protocols
First Aid Measures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Skin Contact | Immediately wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice/attention.[3] Remove and wash contaminated clothing before reuse.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[3] Call a POISON CENTER or doctor if you feel unwell.[3] |
Spill and Leak Procedures
In case of a spill, follow these steps:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Waste generated from handling this chemical is considered hazardous and must be disposed of accordingly.
-
Waste Classification: This material is classified as hazardous waste.[3]
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations.[9] This may involve incineration in a licensed facility or burial in a designated chemical landfill.[4]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal service.[9] Do not reuse empty containers.
References
- 1. This compound | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.no [fishersci.no]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
